molecular formula C7H7ClO3 B10854693 3-Chlorogentisyl alcohol

3-Chlorogentisyl alcohol

Cat. No.: B10854693
M. Wt: 174.58 g/mol
InChI Key: GUIGFYWMQAYTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(hydroxymethyl)benzene-1,4-diol ( 32744-80-2), also known as 3-Chlorogentisyl alcohol, is a high-purity chemical compound with the molecular formula C7H7ClO3 and a molecular weight of 174.58 g/mol . This substituted benzene-1,4-diol (hydroquinone) derivative features a hydroxymethyl group and a chlorine atom on its aromatic ring, making it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the synthesis of more complex molecules, where its diol functionality can serve as a precursor to quinones or its alcohol group can be further functionalized. It is essential to store this reagent appropriately, with some suppliers recommending storage at 2-8°C in a dark place under an inert atmosphere . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

2-chloro-6-(hydroxymethyl)benzene-1,4-diol

InChI

InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2

InChI Key

GUIGFYWMQAYTBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)Cl)O

Origin of Product

United States

Foundational & Exploratory

The Discovery of 3-Chlorogentisyl Alcohol: A Marine-Derived Natural Product with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol is a halogenated aromatic polyketide discovered from marine-derived fungi. As a microbial metabolite, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, with the systematic name 2-chloro-6-(hydroxymethyl)-1,4-benzenediol, is a solid substance. Its chemical structure and basic properties are summarized in the table below.

PropertyValue
CAS Number 32744-80-2
Molecular Formula C₇H₇ClO₃
Molecular Weight 174.58 g/mol
Appearance Solid
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)

Producing Organisms

This compound has been isolated from marine-derived fungi, highlighting the potential of marine ecosystems as a source of novel bioactive compounds. The primary reported producing organisms are:

  • Ampelomyces sp. : A marine-derived fungus from which the compound was first reported.

  • Epicoccum sp. : Another marine-derived fungus that produces this compound and its derivatives.

  • Aspergillus sp. : A marine isolate of this fungal genus has also been found to produce this compound.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery programs. Its key activities are summarized in the tables below.

Antimicrobial and Antifouling Activity
ActivityTest Organism/AssayResultCitation
Antibacterial Methicillin-resistant Staphylococcus aureus (MRSA)MIC = 50 µg/mL[1]
Antibacterial Multidrug-resistant Staphylococcus aureus (MDRSA)MIC = 50 µg/mL[1]
Antifouling Balanus amphitrite (Barnacle) cypridsEC₅₀ = 3.19-3.81 µg/mL; LC₅₀ = 266.68 µg/mL[1]
Antioxidant and Anticancer Activity
ActivityTest Organism/AssayResultCitation
Antioxidant DPPH radical scavengingIC₅₀ = 1.0 µM[1]
Anticancer HeLa (cervical cancer) cellsInduces apoptosis and cell cycle arrest at the S phase (50 µM); Induces single-strand DNA breaks (35 µM)[1]

Experimental Protocols

Bioassay-Guided Isolation of this compound

The following is a representative protocol for the bioassay-guided isolation of this compound from a marine-derived fungus, based on established methodologies for fungal polyketides.

1. Fungal Cultivation and Extraction:

  • Inoculate the producing fungal strain (e.g., Ampelomyces sp.) into a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt).
  • Incubate the culture for 2-3 weeks at 28°C with shaking (150 rpm).
  • Separate the mycelia from the culture broth by filtration.
  • Extract the culture broth three times with an equal volume of ethyl acetate.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Fractionation of the Crude Extract:

  • Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.
  • Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).
  • Collect fractions and test each for the desired biological activity (e.g., antibacterial or antifungal activity).

3. Purification of the Active Fraction:

  • Subject the most active fraction to further purification using column chromatography on Sephadex LH-20, eluting with methanol.
  • Monitor the fractions by thin-layer chromatography (TLC) and pool those containing the compound of interest.
  • Perform final purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).
  • Include positive (microorganism with no compound) and negative (medium only) controls.
  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueKey Data
¹H NMR Expected signals for aromatic protons, a methylene group adjacent to a hydroxyl group, and hydroxyl protons.
¹³C NMR Expected signals for aromatic carbons, a carbon bearing a hydroxyl group, and a methylene carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (174.58 for C₇H₇ClO₃).

Putative Biosynthetic Pathway

While the specific biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of its non-halogenated analog, gentisyl alcohol, and the general mechanisms of enzymatic halogenation in fungi. The biosynthesis is likely to proceed via the polyketide pathway.

The proposed pathway involves the formation of gentisyl alcohol from acetyl-CoA and malonyl-CoA, followed by a chlorination step catalyzed by a flavin-dependent halogenase.

Putative_Biosynthesis_of_3_Chlorogentisyl_Alcohol AcetylCoA Acetyl-CoA + nMalonyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) AcetylCoA->Polyketide_Synthase Gentisyl_Acid_Intermediate Gentisic Acid Intermediate Polyketide_Synthase->Gentisyl_Acid_Intermediate Reduction1 Reduction Gentisyl_Acid_Intermediate->Reduction1 Gentisyl_Alcohol Gentisyl Alcohol Reduction1->Gentisyl_Alcohol Halogenase Flavin-dependent Halogenase (Cl-) Gentisyl_Alcohol->Halogenase Chlorogentisyl_Alcohol 3-Chlorogentisyl Alcohol Halogenase->Chlorogentisyl_Alcohol

Caption: Putative biosynthetic pathway of this compound.

Experimental and Logical Workflows

The discovery and initial investigation of a novel natural product like this compound typically follow a structured workflow.

Experimental_Workflow Collection Collection of Marine Fungus Cultivation Fungal Cultivation Collection->Cultivation Extraction Crude Extract Preparation Cultivation->Extraction Bioassay Bioassay Screening (e.g., Antimicrobial) Extraction->Bioassay Fractionation Bioassay-Guided Fractionation (VLC, CC) Bioassay->Fractionation Active Extract Active_Fraction Active Fraction(s) Identified Fractionation->Active_Fraction Purification Purification (HPLC) Active_Fraction->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Evaluation Further Biological Evaluation Pure_Compound->Biological_Evaluation

Caption: General workflow for the discovery of this compound.

Conclusion

This compound represents a compelling example of a marine-derived natural product with significant therapeutic potential. Its diverse biological activities, including potent antimicrobial, antifouling, antioxidant, and anticancer properties, underscore the importance of continued exploration of marine microbial resources for novel drug leads. Further research is warranted to fully elucidate its mechanisms of action, explore its structure-activity relationships through the synthesis of analogs, and to investigate its potential for preclinical and clinical development. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this promising natural product.

References

Isolating a Bioactive Compound: A Technical Guide to 3-Chlorogentisyl Alcohol from Ampelomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological significance of 3-Chlorogentisyl alcohol, a secondary metabolite produced by fungi of the genus Ampelomyces. This document consolidates available scientific information to support research and development efforts targeting novel therapeutic agents.

Introduction

This compound is a chlorinated aromatic polyketide that has garnered scientific interest due to its diverse biological activities. It has been identified as a metabolite of Ampelomyces, a genus of fungi known for being mycoparasites of powdery mildews. The exploration of such natural products is a cornerstone of drug discovery, offering novel chemical scaffolds with potential therapeutic applications. This guide outlines the methodologies for the isolation and purification of this compound, presents its known biological activities, and discusses its putative biosynthetic origins.

Physicochemical Properties and Biological Activity

This compound (2-chloro-6-(hydroxymethyl)-1,4-benzenediol) is a solid compound with the molecular formula C₇H₇ClO₃ and a molecular weight of 174.58 g/mol [1]. It is sparingly soluble in DMSO, ethanol, and PBS (pH 7.2)[2].

The compound exhibits a range of biological activities, making it a person of interest for further investigation. These activities are summarized in the table below.

Biological ActivityTest Organism/SystemQuantitative Data (IC₅₀/MIC)Reference
Radical ScavengingDPPH cell-free assayIC₅₀ = 1 µM[2]
AntibacterialMethicillin-resistant S. aureus (MRSA)MIC = 50 µg/ml[2]
AntifoulingBarnacle (Balanus amphitrite) cypridsConcentration-dependent[2]
Apoptosis InductionHeLa cervical cancer cells50 µM[2]
DNA DamageHeLa cervical cancer cells (comet assay)35 µM[2]
E. coli β-glucuronidase InhibitionIn vitro assayIC₅₀ = 0.74 ± 0.03 μM[1]

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound from Ampelomyces is not extensively documented in publicly available literature, a general methodology can be constructed based on established techniques for isolating secondary metabolites from fungi, including Ampelomyces sp.[3][4]. The following is a proposed workflow.

Fungal Cultivation

Ampelomyces strains can be isolated from powdery mildew-infected plants[5]. For the production of secondary metabolites, both solid-state and submerged liquid fermentation methods can be employed.

  • Solid-State Fermentation: Ampelomyces sp. can be cultivated on solid rice medium. This method has been shown to yield a distinct profile of secondary metabolites compared to liquid cultures[3].

  • Liquid Fermentation: The fungus can be grown in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB), in shake flasks. Fungal cultures are typically incubated at 25-28°C for 14-21 days with shaking at 150 rpm[6].

Extraction of Secondary Metabolites

Following incubation, the fungal biomass and culture broth are separated.

  • Liquid Culture: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The mycelial biomass is also extracted separately with the same solvent after homogenization.

  • Solid Culture: The solid medium is exhaustively extracted with ethyl acetate.

The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

  • Initial Fractionation: The crude extract is typically fractionated using column chromatography on silica gel or Sephadex LH-20[4]. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components based on their polarity.

  • Further Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC) and bioassay, are further purified using preparative High-Performance Liquid Chromatography (HPLC)[4]. A reversed-phase C18 column with a mobile phase of methanol-water or acetonitrile-water is commonly employed.

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis and Signaling Pathways

The biosynthesis of this compound in Ampelomyces has not been explicitly elucidated. However, as a chlorinated aromatic compound, it is highly probable that it originates from the polyketide biosynthetic pathway[7][8]. Fungal polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs)[9].

The general regulatory network for secondary metabolite production in fungi involves a complex interplay of signaling pathways that respond to environmental cues. Key global regulators, such as the velvet complex (involving proteins like VeA), often control the expression of biosynthetic gene clusters in response to light, pH, and nutrient availability.

Below are diagrams illustrating the proposed experimental workflow for isolation and a generalized view of a fungal secondary metabolite signaling pathway.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Ampelomyces sp. Inoculum fermentation Solid or Liquid Fermentation (14-21 days, 25-28°C) start->fermentation separation Separation of Mycelia and Broth fermentation->separation extraction Solvent Extraction (Ethyl Acetate) separation->extraction concentration Concentration in vacuo extraction->concentration column_chroma Column Chromatography (Silica Gel / Sephadex LH-20) concentration->column_chroma hplc Preparative HPLC (C18 Reversed-Phase) column_chroma->hplc pure_compound Pure this compound hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation bioassay Bioactivity Testing pure_compound->bioassay

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_signals Environmental Signals cluster_regulation Cellular Regulation cluster_biosynthesis Biosynthesis light Light receptors Signal Receptors light->receptors ph pH ph->receptors nutrients Nutrient Availability nutrients->receptors transduction Signal Transduction Cascades (e.g., MAPK pathways) receptors->transduction global_regulators Global Regulators (e.g., Velvet Complex) transduction->global_regulators pks_expression PKS Gene Expression global_regulators->pks_expression gene_cluster Biosynthetic Gene Cluster (PKS genes) gene_cluster->pks_expression pks_enzyme Polyketide Synthase (PKS) pks_expression->pks_enzyme polyketide Polyketide Intermediate pks_enzyme->polyketide tailoring_enzymes Tailoring Enzymes (e.g., Halogenases, Oxidoreductases) polyketide->tailoring_enzymes final_product This compound tailoring_enzymes->final_product

References

An In-depth Technical Guide to 3-Chlorogentisyl Alcohol: A Secondary Metabolite from Penicillium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorogentisyl alcohol is a halogenated aromatic secondary metabolite produced by certain species of the fungal genus Penicillium. This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and characterization are presented, alongside visualizations of its proposed biosynthetic and signaling pathways to facilitate further research and drug development endeavors. While this metabolite has been isolated from Penicillium concentricum, its production by Penicillium canadense remains a subject for further investigation.

Introduction

Fungi of the genus Penicillium are renowned for their ability to produce a vast arsenal of structurally diverse secondary metabolites with a wide range of biological activities.[1] These natural products have been a cornerstone of drug discovery, yielding landmark therapeutics such as penicillin. This compound (2-chloro-6-(hydroxymethyl)-1,4-benzenediol) is one such metabolite that has emerged as a promising candidate for further investigation. Its chlorinated hydroquinone structure underpins its notable reactivity and bioactivity. This guide aims to provide a detailed technical resource for researchers interested in the study and potential application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 32744-80-2[2]
Molecular Formula C₇H₇ClO₃[2]
Molecular Weight 174.58 g/mol [2]
Appearance Solid[2]
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[2]
SMILES OCc1c(O)cc(O)cc1Cl[2]
InChI InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2[2]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, which are summarized in the following table.

ActivityAssay/ModelQuantitative DataReference
Antioxidant DPPH radical scavenging assayIC₅₀ = 1 µM[2]
Antibacterial Methicillin-resistant S. aureus (MRSA)MIC = 50 µg/mL[2]
Gram-positive and Gram-negative bacteriaActive at 50 µ g/disc [2]
Antifouling Barnacle (Balanus amphitrite) cyprid settlement assayConcentration-dependent activity[2]
Cytotoxic HeLa (cervical cancer) cellsInduces apoptosis and S phase cell cycle arrest at 50 µM[2]
HeLa cellsInduces single-strand DNA breaks at 35 µM (Comet assay)[2]

Experimental Protocols

Isolation of this compound from Penicillium Culture

The following is a generalized protocol for the isolation of this compound from a Penicillium species, adapted from methodologies reported for the isolation of secondary metabolites from Penicillium cultures.[3][4][5]

4.1.1. Fungal Cultivation

  • Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB).[4]

  • Inoculate the sterile medium with a pure culture of the Penicillium strain.

  • Incubate the culture for 14-21 days at 25-28°C with shaking (e.g., 150 rpm) to ensure adequate aeration.[4]

4.1.2. Extraction of Secondary Metabolites

  • Separate the fungal mycelium from the culture broth by filtration.[6]

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.[5]

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Purification

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, such as hexane-ethyl acetate or dichloromethane-methanol, to separate the compounds based on polarity.

  • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest and further purify using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

G Workflow for Isolation of this compound cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification A Inoculation of Penicillium sp. in PDB B Incubation (14-21 days, 25-28°C, shaking) A->B C Filtration to separate mycelium and broth B->C D Liquid-liquid extraction of broth with Ethyl Acetate C->D E Evaporation of solvent D->E F Silica Gel Column Chromatography E->F G Fraction collection and TLC analysis F->G H HPLC for final purification G->H I Pure this compound H->I

Isolation and Purification Workflow
Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

4.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass and confirm the molecular formula of the isolated compound.

Biosynthesis

The chemical structure of this compound, an aromatic compound, strongly suggests its biosynthesis via the polyketide pathway.[10][11] Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield diverse aromatic structures.[12][13][14]

The biosynthesis of this compound likely involves a non-reducing PKS. The incorporation of chlorine is catalyzed by a halogenase enzyme, a common tailoring enzyme in fungal secondary metabolism.

G Proposed Biosynthetic Pathway of this compound A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B C Poly-β-keto chain B->C D Cyclization/Aromatization C->D E Aromatic intermediate D->E F Halogenase (Chlorination) E->F G Hydroxylation/Reduction F->G H This compound G->H

Aromatic Polyketide Biosynthesis

Signaling Pathways

Induction of Apoptosis

This compound has been shown to induce apoptosis in HeLa cervical cancer cells.[2] Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of signaling events. The induction of apoptosis by this compound likely involves the activation of caspases, a family of cysteine proteases that are central executioners of apoptosis.[15]

The process may be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Given that many natural products induce apoptosis via the intrinsic pathway, it is plausible that this compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[16][17][18]

G Proposed Apoptosis Signaling Pathway A This compound B Cellular Stress (e.g., DNA damage) A->B C Mitochondrial Pathway Activation B->C D Cytochrome c release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Intrinsic Apoptosis Pathway

Conclusion and Future Directions

This compound is a promising secondary metabolite from Penicillium species with a range of biological activities that warrant further investigation. While its production by Penicillium canadense is yet to be confirmed, its presence in other Penicillium species highlights the biosynthetic potential of this genus. Future research should focus on:

  • Definitive identification of the producing organism(s) , including screening of Penicillium canadense strains.

  • Complete structural elucidation using advanced NMR techniques.

  • Elucidation of the specific biosynthetic gene cluster responsible for its production.

  • In-depth investigation of its mechanism of action , particularly the signaling pathways involved in its cytotoxic effects.

  • Preclinical evaluation of its therapeutic potential in relevant disease models.

This technical guide provides a solid foundation for researchers to build upon, paving the way for a deeper understanding and potential exploitation of this intriguing natural product.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 3-Chlorogentisyl Alcohol in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol is a halogenated aromatic polyketide produced by various fungal species, including those from the genera Penicillium and Ampelomyces.[1] This metabolite has garnered interest due to its potential biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for the development of novel biocatalytic processes. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, potential genetic architecture, and relevant experimental methodologies. While the complete pathway has not been fully elucidated in a single fungal species, this guide synthesizes current knowledge to present a robust hypothetical model.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, commencing with the formation of a polyketide backbone, followed by chlorination and subsequent reduction. The proposed pathway involves three key enzymatic activities: a Polyketide Synthase (PKS), a Flavin-Dependent Halogenase (FDH), and a Carboxylic Acid Reductase (CAR).

Step 1: Polyketide Synthesis of Gentisic Acid

The pathway is believed to initiate with the synthesis of gentisic acid (2,5-dihydroxybenzoic acid), a common fungal secondary metabolite. This is likely catalyzed by a Type I or Type III Polyketide Synthase (PKS). Fungal PKS enzymes are large, multifunctional proteins that iteratively condense acyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to yield a variety of aromatic compounds. While the specific PKS responsible for gentisic acid formation in the context of this compound biosynthesis has not been definitively identified, the general mechanism of fungal aromatic polyketide synthesis is well-established.

Step 2: Regioselective Chlorination

The second crucial step is the regioselective chlorination of the gentisic acid intermediate to form 3-chlorogentisic acid. This reaction is catalyzed by a halogenase, most likely a Flavin-Dependent Halogenase (FDH).[2] Fungal FDHs are known to catalyze the electrophilic halogenation of aromatic substrates.[2] These enzymes utilize flavin adenine dinucleotide (FAD) as a cofactor, which, in its reduced form (FADH2), reacts with molecular oxygen and a halide ion (Cl-) to generate a highly reactive halogenating species.[3] The enzyme's active site then directs the chlorination to a specific position on the aromatic ring.

Step 3: Reduction to this compound

The final step in the proposed pathway is the reduction of the carboxylic acid group of 3-chlorogentisic acid to a primary alcohol, yielding this compound. This transformation is likely carried out by a Carboxylic Acid Reductase (CAR). Fungal CARs are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes, which can be further reduced to alcohols by the same enzyme or other alcohol dehydrogenases.[4]

Putative Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically linked in the genome, forming a biosynthetic gene cluster (BGC).[5] Although the BGC for this compound has not yet been identified, a putative cluster would be expected to contain genes encoding:

  • A Polyketide Synthase (PKS) for the synthesis of the gentisic acid backbone.

  • A Flavin-Dependent Halogenase (FDH) for the chlorination step.

  • A Carboxylic Acid Reductase (CAR) for the final reduction.

  • Regulatory proteins (e.g., transcription factors) that control the expression of the cluster genes.

  • Transporter proteins for the export of the final product.

The identification and characterization of such a BGC would provide definitive evidence for the proposed pathway and allow for its heterologous expression and manipulation.

Data Presentation

Currently, there is a lack of specific quantitative data in the scientific literature regarding the production yields, enzyme kinetics, and metabolite concentrations for the biosynthesis of this compound in fungi. The following table presents a hypothetical structure for organizing such data once it becomes available through future research.

ParameterFungal SpeciesCulture ConditionsValueUnitReference
Production Titer Penicillium terrestrePotato Dextrose Broth, 25°C, 14 daysData not availablemg/L
PKS Activity Data not availablenkat/mg
Km (Acetyl-CoA)Data not availableµM
Km (Malonyl-CoA)Data not availableµM
Halogenase Activity Data not availablenkat/mg
Km (Gentisic Acid)Data not availableµM
Km (Chloride)Data not availableµM
CAR Activity Data not availablenkat/mg
Km (3-Chlorogentisic Acid)Data not availableµM
Km (ATP)Data not availableµM
Km (NADPH)Data not availableµM

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not yet established. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Fungal Fermentation and Extraction of this compound
  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of the producing fungal strain (e.g., Penicillium terrestre).

  • Incubation: Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction: Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve the purified compound or a known amount of crude extract in a suitable solvent (e.g., methanol).

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase: Employ a gradient elution system, for example, with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

  • Detection: Detect the compound using a UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm).

  • Quantification: Create a standard curve using a pure standard of this compound to quantify its concentration in the samples.

Mandatory Visualization

Biosynthesis_of_3_Chlorogentisyl_Alcohol AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS GentisicAcid Gentisic Acid PKS->GentisicAcid FDH Flavin-Dependent Halogenase (FDH) GentisicAcid->FDH ChlorogentisicAcid 3-Chlorogentisic Acid FDH->ChlorogentisicAcid CAR Carboxylic Acid Reductase (CAR) ChlorogentisicAcid->CAR ChlorogentisylAlcohol This compound CAR->ChlorogentisylAlcohol

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Start Fungal Culture Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification Analysis Structural Elucidation (NMR, MS) Quantification (HPLC) Purification->Analysis End Pure this compound Analysis->End

Caption: General experimental workflow for isolation and analysis.

Conclusion

The biosynthesis of this compound in fungi presents a fascinating example of secondary metabolism, involving a collaborative effort of PKS, halogenase, and reductase enzymes. While the proposed pathway provides a strong framework for understanding its formation, further research is imperative to identify the specific genes and enzymes involved, characterize their biochemical properties, and elucidate the regulatory mechanisms governing its production. Such knowledge will be instrumental in unlocking the full biotechnological potential of this unique fungal metabolite.

References

Structural Elucidation of 3-Chlorogentisyl Alcohol by NMR: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide outlines the comprehensive methodology for the structural elucidation of 3-Chlorogentisyl alcohol (2-chloro-6-(hydroxymethyl)benzene-1,4-diol) using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Due to the absence of publicly available experimental NMR data for this specific compound, this document serves as a methodological template, detailing the standard experimental protocols and presenting the expected spectroscopic data based on its known structure. The guide covers one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, providing a logical workflow for researchers, scientists, and drug development professionals to unambiguously confirm the molecular structure.

Introduction

This compound is a substituted hydroquinone with potential applications in biomedical research. Its precise molecular structure is fundamental to understanding its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the structure of small organic molecules in solution. This guide provides a step-by-step framework for its structural elucidation.

The structure of this compound, with the systematic IUPAC name 2-chloro-6-(hydroxymethyl)benzene-1,4-diol, dictates a specific set of expected NMR signals. The molecule contains a pentasubstituted aromatic ring, a hydroxymethyl group (-CH₂OH), and two phenolic hydroxyl groups.

Molecular Structure:

  • Formula: C₇H₇ClO₃

  • Aromatic Ring: Two aromatic protons (H-3 and H-5), five aromatic carbons, and one chloro-substituted carbon.

  • Substituents: One hydroxymethyl group, two hydroxyl groups, and one chlorine atom.

Predicted NMR Data

Based on the structure, a set of ¹H and ¹³C NMR signals can be predicted. Chemical shifts are influenced by the electronic environment of each nucleus. Electronegative atoms like oxygen and chlorine will cause deshielding, shifting signals to a higher frequency (downfield).

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methylene protons of the hydroxymethyl group, and the protons of the three hydroxyl groups. The hydroxyl proton signals can be broad and may exchange with deuterium if a protic solvent like D₂O is used.

Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)

Position Predicted δ (ppm) Multiplicity Integration
H-3 6.5 - 7.0 Doublet (d) 1H
H-5 6.5 - 7.0 Doublet (d) 1H
-CH₂- 4.4 - 4.8 Singlet (s) 2H
1-OH 9.0 - 10.0 Singlet (s) 1H
4-OH 9.0 - 10.0 Singlet (s) 1H

| CH₂-OH | 5.0 - 5.5 | Singlet (s) | 1H |

Expected ¹³C NMR and DEPT Data

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons do not appear in DEPT spectra.

Table 2: Expected ¹³C NMR and DEPT Data for this compound (in DMSO-d₆)

Position Predicted δ (ppm) Carbon Type DEPT-90 DEPT-135
C-1 145 - 155 C No Signal No Signal
C-2 115 - 125 C No Signal No Signal
C-3 110 - 120 CH Positive Positive
C-4 145 - 155 C No Signal No Signal
C-5 115 - 125 CH Positive Positive
C-6 120 - 130 C No Signal No Signal

| -CH₂- | 55 - 65 | CH₂ | No Signal | Negative |

Experimental Protocols

Standard NMR experiments would be conducted on a high-field spectrometer (e.g., 400-600 MHz) using a deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar compound and allows for the observation of exchangeable hydroxyl protons.

General Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of DMSO-d₆. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

1. ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

2. ¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

3. DEPT-135 and DEPT-90 Spectroscopy:

  • Pulse Program: Standard DEPT pulse sequences.

  • Parameters: Optimized for an average one-bond ¹J(C,H) coupling constant of ~145 Hz.

4. 2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

  • Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

  • Number of Scans: 2-4 per increment.

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Widths: Calibrated to the ¹H and ¹³C spectral ranges.

  • Coupling Constant: Optimized for an average one-bond ¹J(C,H) of ~145 Hz.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Correlation Delay: Optimized for long-range couplings of 8-10 Hz to observe 2-3 bond correlations.

Structural Elucidation Workflow & Visualization

The process of structural elucidation follows a logical progression from simple 1D experiments to more complex 2D correlations to piece together the molecular framework.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Final Structure Confirmation H1 ¹H NMR (Proton count, shifts, multiplicity) C13 ¹³C NMR (Carbon count) H1->C13 DEPT DEPT-135/90 (CH, CH₂, CH₃ identification) C13->DEPT HSQC HSQC (Direct ¹H-¹³C correlations) DEPT->HSQC COSY COSY (¹H-¹H correlations, spin systems) HSQC->COSY HMBC HMBC (Long-range ¹H-¹³C correlations) COSY->HMBC Assemble Assemble Fragments HMBC->Assemble Structure Final Structure of This compound Assemble->Structure

Caption: Workflow for NMR-based structural elucidation.

Interpretation of Expected Spectra
  • ¹H and ¹³C/DEPT NMR: The initial 1D spectra would confirm the number of protons and carbons and their types (CH, CH₂, C), as detailed in Tables 1 and 2. The presence of two CH signals and one CH₂ signal would be the primary finding.

  • COSY Analysis: A key correlation is expected between the two aromatic protons, H-3 and H-5. Since they are separated by four bonds (a meta-relationship), this coupling (⁴JHH) would be small but often observable in aromatic systems. No other ¹H-¹H correlations are expected, aside from potential weak correlations involving the hydroxyl protons.

  • HSQC Analysis: This experiment would directly link each proton to its attached carbon. The expected correlations are: H-3 to C-3, H-5 to C-5, and the methylene protons (-CH₂-) to their corresponding carbon.

  • HMBC Analysis: This is the crucial experiment for assembling the molecular skeleton by connecting the fragments over two and three bonds.

The diagram below illustrates the key HMBC and COSY correlations that would be essential to confirm the structure of this compound.

G Expected 2D NMR Correlations cluster_mol C1 C1-OH C2 C2-Cl C3 C3-H C3:e->C1:w C3:s->C2:n C4 C4-OH C3:s->C4:n C5 C5-H C3:c->C5:c COSY (⁴J) C5:e->C3:w C5:s->C4:n C6 C6-CH₂OH C5:s->C6:n C6:e->C1:w C6:s->C2:n HMBC (²J) C6:e->C5:w HMBC (³J)

Caption: Key expected COSY and HMBC correlations.

Key HMBC Correlations for Confirmation:

  • The methylene protons (-CH₂-) should show correlations to the quaternary carbons C-1, C-2, and C-6.

  • The aromatic proton H-3 should correlate to the quaternary carbons C-1, C-2, and C-4, as well as to C-5.

  • The aromatic proton H-5 should correlate to the quaternary carbons C-1, C-4, and C-6, as well as to C-3.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved. This methodological guide provides the necessary framework, from experimental design to data interpretation. The combination of COSY, HSQC, and particularly HMBC data allows for the unequivocal placement of all substituents on the hydroquinone ring, thereby confirming the identity of the molecule. While based on predicted data, this workflow represents the standard and rigorous approach required for the structural elucidation of novel or synthesized organic compounds.

Mass Spectrometry of 3-Chlorogentisyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Chlorogentisyl alcohol (C7H7ClO3), a compound of interest for its potential therapeutic properties. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide presents a theoretical framework for its analysis based on the known mass spectrometric behavior of structurally related compounds, including aromatic alcohols and chlorinated phenols.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for interpreting its mass spectrum.

PropertyValueSource
Molecular FormulaC7H7ClO3[1][2]
Molecular Weight174.58 g/mol [1][2]
IUPAC Name2-chloro-6-(hydroxymethyl)benzene-1,4-diol[2]
CAS Number32744-80-2[1][2]

Proposed Experimental Protocols for Mass Spectrometry Analysis

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of dilutions from the stock solution to be used for calibration curves and limit of detection (LOD) and limit of quantification (LOQ) determination. Typical concentrations might range from 1 ng/mL to 1000 ng/mL.

  • Matrix Matching: For quantitative analysis in complex matrices (e.g., plasma, tissue homogenates), prepare calibration standards and quality control samples in the same matrix to account for matrix effects. A protein precipitation or liquid-liquid extraction step may be necessary to remove interferences.

Instrumentation and Ionization

Given the structure of this compound, several ionization techniques could be employed.

  • Electron Ionization (EI): Coupled with Gas Chromatography (GC-MS), this "hard" ionization technique would provide detailed fragmentation patterns useful for structural elucidation. Derivatization (e.g., silylation) of the hydroxyl groups may be necessary to improve volatility and chromatographic peak shape.[3]

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI, typically coupled with Liquid Chromatography (LC-MS), is well-suited for generating a prominent molecular ion or pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which is crucial for molecular weight confirmation. Given the acidic phenolic protons, negative ion mode is likely to be highly sensitive.

  • Atmospheric Pressure Chemical Ionization (APCI): This technique is an alternative to ESI and can be effective for moderately polar compounds.

Mass Analysis
  • Full Scan Mode: To obtain a full mass spectrum and identify all fragment ions, data can be acquired in full scan mode over a mass range of m/z 50-300.

  • Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and quantitative accuracy, tandem mass spectrometry should be employed. This involves selecting the precursor ion (e.g., the [M-H]⁻ ion at m/z 173.0) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.

Theoretical Fragmentation Pattern

Based on the principles of mass spectrometry for aromatic alcohols and chlorinated compounds, a theoretical fragmentation pattern for this compound under electron ionization can be proposed. The presence of chlorine is indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group is a common pathway for benzyl alcohols. This would result in the loss of a CH2OH radical (31 Da).

  • Loss of Water (Dehydration): Alcohols frequently undergo dehydration, leading to the loss of an H2O molecule (18 Da).[4][5]

  • Loss of HCl: Chlorinated aromatic compounds can lose a molecule of HCl (36 Da).

  • Loss of CO: Phenolic compounds can undergo the loss of carbon monoxide (28 Da).[4]

Predicted Quantitative Data (Theoretical)

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The relative abundance is a theoretical estimation.

m/z (predicted)Ion FormulaProposed FragmentationRelative Abundance (Predicted)
174/176[C7H7ClO3]⁺Molecular IonModerate
156/158[C7H5ClO2]⁺[M-H2O]⁺Moderate
143/145[C6H4ClO2]⁺[M-CH2OH]⁺High
138[C7H6O3]⁺[M-HCl]⁺Low
115/117[C5H2ClO]⁺[M-CH2OH-CO]⁺Moderate

Visualizing the Mass Spectrometry Workflow and Fragmentation

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G Figure 1: General Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological or Chemical Sample Extraction Extraction/ Cleanup Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Column LC Separation Derivatization->LC_Column Injection Ion_Source Ion Source (e.g., ESI) LC_Column->Ion_Source Elution Mass_Analyzer1 Mass Analyzer 1 (Precursor Selection) Ion_Source->Mass_Analyzer1 Collision_Cell Collision Cell (CID) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Mass Analyzer 2 (Product Ion Scan) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_System Data Acquisition & Processing Detector->Data_System

Figure 1: General Workflow for LC-MS/MS Analysis

G Figure 2: Proposed EI Fragmentation of this compound cluster_frags Figure 2: Proposed EI Fragmentation of this compound M [C7H7ClO3]+• m/z 174/176 F1 [C7H5ClO2]+• m/z 156/158 M->F1 - H2O F2 [C6H4ClO2]+ m/z 143/145 M->F2 - •CH2OH F3 [C7H6O3]+• m/z 138 M->F3 - HCl F4 [C5H2ClO]+ m/z 115/117 F2->F4 - CO

References

3-Chlorogentisyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32744-80-2

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-Chlorogentisyl alcohol, a metabolite with notable biological activities. It is intended to serve as a resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Core Compound Data

This compound, also known as 3-chloro-2,5-dihydroxybenzyl alcohol, is a phenolic compound that has been isolated from marine-derived fungi such as Ampelomyces sp. and Aspergillus sp.[1]. It has garnered scientific interest due to its diverse biological profile, which includes antioxidant, antibacterial, antifouling, and anticancer properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 32744-80-2[1]
Molecular Formula C₇H₇ClO₃[1]
Molecular Weight 174.58 g/mol [2]
Appearance Solid[1]
Synonyms 3-Chloro-2,5-dihydroxybenzyl alcohol, CHBA[1]
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[1]
SMILES OC1=CC(CO)=C(O)C(Cl)=C1[1]
InChI InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2[1]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for several key effects.

Biological ActivityAssay/OrganismResult (IC₅₀, MIC, etc.)Reference
Radical Scavenging DPPH AssayIC₅₀ = 1 µM[1]
Antibacterial Staphylococcus aureus (MRSA)MIC = 50 µg/mL[1]
Antifouling Balanus amphitrite (cyprids)Concentration-dependent[1]
Anticancer (Cytotoxicity) HeLa cellsIC₅₀ ≈ 35 µM
DNA Damage HeLa cells (Comet Assay)Induces ssDNA breaks at 35 µM[1]
Enzyme Inhibition E. coli β-glucuronidaseIC₅₀ = 0.74 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound.

Synthesis of this compound
DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant activity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in the same solvent.

  • In a microplate or cuvette, mix the DPPH solution with the test compound dilutions.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum DPPH absorbance (typically around 517 nm).

  • A control containing the solvent instead of the test compound is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial twofold dilutions of the compound in MHB.

  • Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comet Assay for DNA Damage in HeLa Cells

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • HeLa cells

  • This compound

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA staining dye (e.g., ethidium bromide or SYBR Green)

  • Fluorescence microscope

Procedure:

  • Treat HeLa cells with this compound for a specified duration.

  • Harvest the cells and resuspend them in low melting point agarose.

  • Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lyse the cells by immersing the slides in a lysis solution.

  • Unwind the DNA by placing the slides in an alkaline electrophoresis buffer.

  • Perform electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify DNA damage (e.g., tail length, tail moment).

Apoptosis and Cell Cycle Analysis in HeLa Cells

Flow cytometry is used to analyze the effects of this compound on the cell cycle and apoptosis.

Materials:

  • HeLa cells

  • This compound

  • Propidium iodide (PI)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Treat HeLa cells with the compound for the desired time.

  • Harvest and fix the cells in cold ethanol.

  • Wash the cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubate in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Procedure for Apoptosis Analysis:

  • Treat HeLa cells with the compound.

  • Harvest the cells and wash them with binding buffer.

  • Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway for Apoptosis in HeLa Cells

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in HeLa cells, based on the available literature. The compound is shown to induce DNA damage, leading to the activation of the intrinsic apoptotic pathway.

G compound This compound dna_damage DNA Damage (Single-Strand Breaks) compound->dna_damage induces mitochondrion Mitochondrion dna_damage->mitochondrion triggers cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptotic pathway of this compound in HeLa cells.
Experimental Workflow for Assessing Anticancer Activity

This diagram outlines a typical workflow for evaluating the anticancer properties of a compound like this compound.

G start Start: Compound Treatment (HeLa Cells) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining) start->apoptosis_analysis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle dna_damage_assay DNA Damage Assay (Comet Assay) start->dna_damage_assay mechanism Mechanism Elucidation (Western Blot for Caspases) apoptosis_analysis->mechanism cell_cycle->mechanism dna_damage_assay->mechanism end Conclusion: Anticancer Potential mechanism->end

Workflow for evaluating anticancer activity.

Conclusion

This compound is a promising natural product with a variety of biological activities that warrant further investigation. Its potent antioxidant, antibacterial, and particularly its anticancer effects, mediated through the induction of DNA damage and apoptosis, make it a compound of interest for drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this molecule. Further studies are encouraged to fully elucidate its mechanisms of action and to explore its potential for clinical applications.

References

In-Depth Technical Guide to the Biological Activities of Chlorinated Gentisyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of chlorinated gentisyl alcohol derivatives, a class of compounds with promising pharmacological potential. This document details their synthesis, biological effects, and the experimental protocols used to evaluate their activities. Particular emphasis is placed on their cytotoxic and antioxidant properties.

Introduction

Gentisyl alcohol and its derivatives are naturally occurring compounds, often isolated from fungi, that have garnered significant interest in the scientific community. The addition of chlorine to the gentisyl alcohol scaffold can modulate the biological activity of these molecules, leading to enhanced potency and novel mechanisms of action. This guide will explore the known biological activities of these chlorinated derivatives, present quantitative data, and provide detailed experimental methodologies for their study.

Synthesis of Chlorinated Gentisyl Alcohol Derivatives

The synthesis of chlorinated gentisyl alcohol derivatives can be achieved through various chemical routes. A general approach involves the chlorination of a gentisyl alcohol precursor. One reported method for the synthesis of 3-chlorogentisyl alcohol involves the regioselective chlorination of 2,5-dihydroxybenzyl alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization for specific derivatives.

  • Starting Material: 2,5-dihydroxybenzyl alcohol.

  • Chlorinating Agent: A suitable chlorinating agent, such as N-chlorosuccinimide (NCS), is used.

  • Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is typically employed.

  • Reaction Conditions: The reaction is usually carried out at room temperature with stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure chlorinated gentisyl alcohol derivative.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities of Chlorinated Gentisyl Alcohol Derivatives

Chlorinated gentisyl alcohol derivatives have been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, antimicrobial, and antifouling properties.

Cytotoxic Activity

Several chlorinated gentisyl alcohol derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis.

Table 1: Cytotoxic Activity of Gentisyl Alcohol Derivatives

CompoundCell LineIC50 (µM)Reference
Terrestrol B (chlorinated)HL-6015[1]
MOLT-425[1]
A-54945[1]
BEL-740265[1]
Terrestrol C (chlorinated)HL-6010[1]
MOLT-420[1]
A-54935[1]
BEL-740255[1]
Terrestrol D (chlorinated)HL-605[1]
MOLT-415[1]
A-54925[1]
BEL-740240[1]
This compoundHeLaInduces apoptosis at 50 µM[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 103 to 1 × 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated gentisyl alcohol derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Activity

The antioxidant potential of chlorinated gentisyl alcohol derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of Gentisyl Alcohol Derivatives

CompoundDPPH Radical Scavenging IC50 (µM)Reference
Terrestrol B (chlorinated)5.2[1]
Terrestrol C (chlorinated)4.8[1]
Terrestrol D (chlorinated)3.5[1]
This compound1.0[2]

Experimental Protocol: DPPH Radical Scavenging Assay

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined.

Signaling Pathways

The cytotoxic effects of chlorinated gentisyl alcohol derivatives are often mediated through the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC Formation DISC Formation Death Receptors->DISC Formation Activation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cellular Stress\n(e.g., DNA Damage) Cellular Stress (e.g., DNA Damage) Bcl-2 Family Bcl-2 Family Cellular Stress\n(e.g., DNA Damage)->Bcl-2 Family Regulation Mitochondria Mitochondria Bcl-2 Family->Mitochondria Permeabilization Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflows

Isolation and Purification of Chlorinated Gentisyl Alcohol Derivatives

Isolation_Workflow Fungal Culture\n(e.g., Penicillium terrestre) Fungal Culture (e.g., Penicillium terrestre) Extraction\n(e.g., with Ethyl Acetate) Extraction (e.g., with Ethyl Acetate) Fungal Culture\n(e.g., Penicillium terrestre)->Extraction\n(e.g., with Ethyl Acetate) Crude Extract Crude Extract Extraction\n(e.g., with Ethyl Acetate)->Crude Extract Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Crude Extract->Column Chromatography\n(Silica Gel) Fractions Fractions Column Chromatography\n(Silica Gel)->Fractions Further Purification\n(e.g., Sephadex LH-20, HPLC) Further Purification (e.g., Sephadex LH-20, HPLC) Fractions->Further Purification\n(e.g., Sephadex LH-20, HPLC) Pure Chlorinated Gentisyl\nAlcohol Derivatives Pure Chlorinated Gentisyl Alcohol Derivatives Further Purification\n(e.g., Sephadex LH-20, HPLC)->Pure Chlorinated Gentisyl\nAlcohol Derivatives

Caption: A general workflow for the isolation and purification of natural products.

Experimental Protocol: Isolation from Penicillium terrestre

  • Fungal Culture: Penicillium terrestre is cultured in a suitable liquid or solid medium.

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Purification: Fractions containing the compounds of interest are further purified by techniques such as Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield the pure chlorinated gentisyl alcohol derivatives.

DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Comet_Assay_Workflow Cell Treatment with Test Compound Cell Treatment with Test Compound Embedding Cells in Agarose on a Slide Embedding Cells in Agarose on a Slide Cell Treatment with Test Compound->Embedding Cells in Agarose on a Slide Cell Lysis Cell Lysis Embedding Cells in Agarose on a Slide->Cell Lysis DNA Unwinding (Alkaline Condition) DNA Unwinding (Alkaline Condition) Cell Lysis->DNA Unwinding (Alkaline Condition) Electrophoresis Electrophoresis DNA Unwinding (Alkaline Condition)->Electrophoresis DNA Staining (e.g., with SYBR Green) DNA Staining (e.g., with SYBR Green) Electrophoresis->DNA Staining (e.g., with SYBR Green) Visualization and Analysis Visualization and Analysis DNA Staining (e.g., with SYBR Green)->Visualization and Analysis

Caption: Workflow for the single-cell gel electrophoresis (comet) assay.

Experimental Protocol: Comet Assay

  • Cell Preparation: Treat cells with the chlorinated gentisyl alcohol derivative for a specified time.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization: Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software.

Conclusion

Chlorinated gentisyl alcohol derivatives represent a promising class of bioactive compounds with significant cytotoxic and antioxidant activities. This guide provides a foundational understanding of their synthesis, biological evaluation, and potential mechanisms of action. The detailed experimental protocols and visual workflows are intended to facilitate further research and development in this exciting area of natural product chemistry and drug discovery. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

3-Chlorogentisyl Alcohol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Literature Review

3-Chlorogentisyl alcohol (3-CGA), a chlorinated aromatic polyol, has emerged as a molecule of significant interest in the fields of pharmacology and drug discovery. Initially isolated from marine-derived fungi such as Ampelomyces sp. and Aspergillus sp., this microbial metabolite has demonstrated a diverse range of biological activities.[1] Its multifaceted therapeutic potential stems from its potent antioxidant, antibacterial, and anticancer properties.

Antioxidant and Radical Scavenging Activity: 3-CGA exhibits remarkable radical scavenging capabilities. In a cell-free assay, it effectively scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with a half-maximal inhibitory concentration (IC50) of 1 µM.[1] This potent antioxidant activity is a cornerstone of its potential therapeutic applications, as oxidative stress is implicated in a myriad of pathological conditions.

Antibacterial Properties: The compound has shown significant antibacterial activity against a range of pathogenic bacteria. Notably, it is active against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 50 µg/ml.[1] Furthermore, at a concentration of 50 µ g/disc , it demonstrates activity against 13 other Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial potential.[1]

Anticancer and Apoptotic Activity: One of the most promising areas of research for 3-CGA is its anticancer activity. Studies on human cervical carcinoma (HeLa) cells have revealed that 3-CGA can induce apoptosis and cause cell cycle arrest at the S phase at a concentration of 50 µM.[1][2] The underlying mechanism involves the induction of DNA damage, as evidenced by the formation of single-strand DNA breaks detected through comet assays at a concentration of 35 µM.[1][2] This genotoxic effect triggers a downstream signaling cascade, leading to programmed cell death. The apoptotic pathway initiated by 3-CGA in HeLa cells involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3.[2]

Enzyme Inhibition: this compound is also a potent inhibitor of E. coli β-glucuronidase, with a reported IC50 value of 0.74 μM and a Ki value of 0.58 μM. This inhibitory action suggests its potential in modulating the activity of this enzyme, which is involved in the metabolism of various xenobiotics and endogenous compounds.

Other Biological Activities: Beyond its antioxidant, antibacterial, and anticancer effects, 3-CGA has also demonstrated concentration-dependent antifouling activity against barnacle (Balanus amphitrite) cyprids.[1]

Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biological Activity Data

Biological ActivityAssay/OrganismParameterValueReference
Radical ScavengingDPPH cell-free assayIC501 µM[1]
AntibacterialS. aureus (MRSA)MIC50 µg/ml[1]
Antibacterial13 Gram-positive & Gram-negative bacteriaConcentration for activity50 µ g/disc [1]
AnticancerHeLa cellsApoptosis & S-phase arrest50 µM[1][2]
DNA DamageHeLa cellsssDNA breaks (Comet assay)35 µM[1][2]
Enzyme InhibitionE. coli β-glucuronidaseIC500.74 µM
Enzyme InhibitionE. coli β-glucuronidaseKi0.58 µM

Table 2: Physicochemical Properties

PropertyValueReference
CAS Number 32744-80-2
Molecular Formula C₇H₇ClO₃
Molecular Weight 174.58 g/mol
Appearance Off-white to light yellow solid
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature review.

1. Synthesis of this compound

While several synthetic strategies have been reported, a common approach involves the regioselective chlorination and hydroxymethylation of a hydroquinone precursor. A plausible synthetic route is outlined below, based on reported methodologies.[3]

  • Step 1: Chlorination of Hydroquinone: Chlorohydroquinone is synthesized by the regioselective chlorination of hydroquinone using a suitable chlorinating agent (e.g., sulfuryl chloride) in an appropriate solvent.

  • Step 2: Formylation (Reimer-Tiemann Reaction): The chlorohydroquinone is then subjected to a Reimer-Tiemann reaction using chloroform and a strong base (e.g., sodium hydroxide) to introduce a formyl group onto the aromatic ring, yielding a chlorohydroquinone carboxaldehyde intermediate.

  • Step 3: Reduction to the Alcohol: The aldehyde is subsequently reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.

  • Step 4: Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica gel.

2. DPPH Radical Scavenging Assay

This assay is performed to evaluate the antioxidant activity of 3-CGA.[4]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound stock solution, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare a series of dilutions of 3-CGA and the positive control in methanol.

    • In a 96-well microplate, add a specific volume of each dilution to the wells.

    • Add a freshly prepared DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of 3-CGA.

3. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is used to determine the MIC of 3-CGA against MRSA.[5][6][7][8][9]

  • Materials: Mueller-Hinton Broth (MHB), 96-well microplates, bacterial culture of MRSA, this compound stock solution.

  • Procedure:

    • Prepare a serial two-fold dilution of 3-CGA in MHB in a 96-well plate.

    • Prepare a standardized inoculum of MRSA (e.g., 0.5 McFarland standard).

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without 3-CGA) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of 3-CGA that completely inhibits visible bacterial growth.

4. HeLa Cell Culture and Apoptosis Assays

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[10]

  • Treatment: For apoptosis assays, HeLa cells are seeded in appropriate culture vessels and treated with varying concentrations of this compound for specified time periods (e.g., 24, 48 hours).[2]

5. Western Blot Analysis for Apoptosis Markers

This technique is used to detect the activation of caspases and the release of cytochrome c.[2]

  • Procedure:

    • After treatment with 3-CGA, HeLa cells are harvested and lysed to extract total protein or cytosolic and mitochondrial fractions.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against cytochrome c, cleaved caspase-9, and cleaved caspase-3. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

6. Comet Assay for DNA Damage

This assay is used to detect single-strand DNA breaks.[2]

  • Procedure:

    • HeLa cells treated with 3-CGA are embedded in low-melting-point agarose on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving behind the nucleoids.

    • The slides are subjected to alkaline electrophoresis, which allows the fragmented DNA to migrate from the nucleus, forming a "comet tail."

    • The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

    • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

7. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[2]

  • Procedure:

    • HeLa cells treated with 3-CGA are harvested and fixed in cold 70% ethanol.

    • The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A.

    • The DNA content of individual cells is measured using a flow cytometer.

    • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis in HeLa Cells

G cluster_extracellular Extracellular cluster_cellular HeLa Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion CGA This compound DNA_damage DNA Damage (Single-Strand Breaks) CGA->DNA_damage Casp9_inactive Pro-Caspase-9 Casp9_active Caspase-9 Casp9_inactive->Casp9_active Casp3_inactive Pro-Caspase-3 Casp9_active->Casp3_inactive Casp3_active Caspase-3 Casp3_inactive->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis S_phase_arrest S-Phase Arrest DNA_damage->S_phase_arrest CytoC_mito Cytochrome c DNA_damage->CytoC_mito CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto CytoC_cyto->Casp9_inactive

Caption: Apoptotic signaling pathway of 3-CGA in HeLa cells.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cga Prepare 3-CGA Serial Dilutions inoculate Inoculate Microplate prep_cga->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for Western Blot Analysis of Apoptosis

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting culture Culture HeLa Cells treat Treat with 3-CGA culture->treat lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to PVDF sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-cleaved caspase-3) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Caption: Workflow for Western blot analysis of apoptotic markers.

References

Methodological & Application

Application Notes and Protocols for 3-Chlorogentisyl Alcohol as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chlorogentisyl Alcohol

This compound is a chlorinated aromatic alcohol with demonstrated antibacterial properties. As a microbial metabolite, it represents a promising natural product scaffold for the development of new antibacterial agents. This document provides detailed application notes and experimental protocols for researchers investigating the antibacterial potential of this compound.

Chemical Information:

PropertyValue
IUPAC Name 2-chloro-6-(hydroxymethyl)benzene-1,4-diol
Synonyms 3-Chloro-2,5-dihydroxybenzyl alcohol
CAS Number 32744-80-2
Molecular Formula C₇H₇ClO₃
Molecular Weight 174.58 g/mol
Appearance Solid
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[1]

Antibacterial Activity

This compound has shown efficacy against a range of bacteria, including antibiotic-resistant strains.

Spectrum of Activity

Published data indicates that this compound is active against both Gram-positive and Gram-negative bacteria. It has a reported Minimum Inhibitory Concentration (MIC) of 50 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA)[1]. It is also reported to be active against 13 other Gram-positive and Gram-negative bacteria when tested at a concentration of 50 µ g/disc [1].

Quantitative Antibacterial Data

The following table summarizes the known quantitative antibacterial activity of this compound. Further research is encouraged to expand this dataset against a wider panel of clinically relevant bacteria.

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (MRSA)Gram-positive50Not Reported[1]
Escherichia coliGram-negativeNot ReportedNot Reported
Pseudomonas aeruginosaGram-negativeNot ReportedNot Reported
Enterococcus faecalisGram-positiveNot ReportedNot Reported

Mechanism of Action

The precise antibacterial mechanism of this compound is an active area of research. Current evidence suggests a multi-faceted mode of action.

Inhibition of β-Glucuronidase

This compound is a potent inhibitor of E. coli β-glucuronidase, with an IC50 value of 0.74 µM and a Ki value of 0.58 µM[2]. Bacterial β-glucuronidases are involved in the metabolism of complex carbohydrates and can play a role in the pathogenesis of certain infections[3]. By inhibiting this enzyme, this compound may disrupt critical metabolic processes in bacteria[3].

G cluster_bacterium Bacterial Cell 3CGA 3-Chlorogentisyl Alcohol BetaGlucuronidase β-Glucuronidase 3CGA->BetaGlucuronidase Inhibits MetabolicDisruption Disruption of Metabolic Pathways BetaGlucuronidase->MetabolicDisruption Leads to BacterialDeath Bacterial Cell Death MetabolicDisruption->BacterialDeath G cluster_workflow MIC Determination Workflow A Prepare serial dilutions of This compound in a 96-well plate C Add bacterial suspension to each well A->C B Prepare bacterial inoculum (0.5 McFarland) and dilute B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed mammalian cells in a 96-well plate B Treat cells with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Add DMSO to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F

References

Application Notes and Protocols for Testing 3-Chlorogentisyl Alcohol Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a wide range of β-lactam antibiotics. The urgent need for novel antimicrobial agents has led to the investigation of various natural and synthetic compounds. This document provides a detailed protocol for the comprehensive evaluation of 3-Chlorogentisyl alcohol, a phenolic compound, against MRSA. Phenolic compounds are known to exhibit antimicrobial properties, often by disrupting bacterial membranes and inhibiting critical cellular processes.[1] These protocols outline the determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), and further delineate methods to investigate the compound's mechanism of action, including its effects on bacterial membrane integrity and potential interference with key signaling pathways.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against MRSA Strains

MRSA StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 43300 (HA-MRSA)
USA300 (CA-MRSA)
Clinical Isolate 1
Clinical Isolate 2

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA

Table 2: Effect of this compound on MRSA Membrane Integrity

TreatmentMembrane Potential (Relative Fluorescence Units)% Propidium Iodide Positive Cells
Untreated Control
This compound (1/2 x MIC)
This compound (1 x MIC)
This compound (2 x MIC)
Positive Control (e.g., Polymyxin B)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

  • This compound

  • MRSA strains (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Vancomycin and Oxacillin (as controls)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

  • Controls:

    • Positive Control: A well containing CAMHB and the bacterial inoculum without the test compound.

    • Negative Control: A well containing only CAMHB.

    • Antibiotic Controls: Set up serial dilutions for vancomycin and oxacillin as positive antibiotic controls.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and micropipettes

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate showing no visible growth, and from the positive control well, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the TSA plate, or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Protocol 3: Mechanism of Action Studies - Membrane Integrity Assays

These assays investigate if this compound disrupts the bacterial cell membrane.

3.1. Membrane Potential Assay:

Materials:

  • DiSC3(5) fluorescent dye

  • MRSA suspension

  • This compound

  • Fluorometer

Procedure:

  • Prepare an MRSA suspension and treat with various concentrations of this compound (e.g., 1/2 x MIC, 1 x MIC, 2 x MIC).

  • Add DiSC3(5) to the bacterial suspension.

  • Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

3.2. Membrane Permeability Assay (Propidium Iodide Staining):

Materials:

  • Propidium Iodide (PI) stain

  • MRSA suspension

  • This compound

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat MRSA cells with different concentrations of this compound.

  • Add PI stain to the treated cells.

  • Analyze the cells using flow cytometry or fluorescence microscopy. PI can only enter cells with damaged membranes, so an increase in the number of fluorescent cells indicates membrane permeabilization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Testing cluster_moa Mechanism of Action Studies prep_compound Prepare 3-Chlorogentisyl Alcohol Stock mic_test MIC Determination (Broth Microdilution) prep_compound->mic_test prep_inoculum Prepare MRSA Inoculum prep_inoculum->mic_test mbc_test MBC Determination (Subculturing) mic_test->mbc_test membrane_integrity Membrane Integrity Assays mic_test->membrane_integrity

Caption: Experimental workflow for testing this compound against MRSA.

signaling_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome compound This compound membrane_damage Membrane Damage & Depolarization compound->membrane_damage graS GraS (Sensor Kinase) membrane_damage->graS Activates vraS VraS (Sensor Kinase) membrane_damage->vraS Activates graR GraR (Response Regulator) graS->graR Phosphorylates vraR VraR (Response Regulator) vraS->vraR Phosphorylates dlt_operon dlt Operon Expression (Cell Wall Charge) graR->dlt_operon Upregulates mprF_gene mprF Gene Expression (Membrane Charge) graR->mprF_gene Upregulates cell_wall_synthesis Inhibition of Cell Wall Synthesis vraR->cell_wall_synthesis Impacts cell_death Bacterial Cell Death dlt_operon->cell_death mprF_gene->cell_death cell_wall_synthesis->cell_death

Caption: Hypothetical signaling pathway of this compound in MRSA.

References

Application Notes and Protocols: 3-Chlorogentisyl Alcohol as a Potent E. coli β-Glucuronidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-glucuronidase (GUS) is an enzyme that plays a crucial role in the metabolism of a variety of endogenous and exogenous compounds. In the gut microbiome, bacterial β-glucuronidase, particularly from Escherichia coli (E. coli), can have significant implications for human health and drug metabolism. The reactivation of drug metabolites by bacterial β-glucuronidase is a known cause of adverse drug reactions, such as the severe diarrhea induced by the anticancer drug irinotecan. Therefore, the inhibition of bacterial β-glucuronidase presents a promising therapeutic strategy to mitigate these toxicities. 3-Chlorogentisyl alcohol has emerged as a potent and selective inhibitor of E. coli β-glucuronidase. These application notes provide a summary of its inhibitory activity and detailed protocols for its evaluation.

Data Presentation

The inhibitory potency of this compound against E. coli β-glucuronidase has been quantified, demonstrating its significant potential as a therapeutic agent.

CompoundTarget EnzymeIC50Ki
This compoundE. coli β-glucuronidase0.74 µM[1]0.58 µM[1]

Experimental Protocols

This section outlines the detailed methodology for determining the inhibitory activity of this compound against E. coli β-glucuronidase.

In Vitro E. coli β-Glucuronidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant E. coli β-glucuronidase.

Materials:

  • Recombinant E. coli β-glucuronidase (Sigma-Aldrich or equivalent)

  • This compound (CAS 32744-80-2)

  • p-Nitrophenyl-β-D-glucuronide (pNPG), substrate

  • Sodium Phosphate Buffer (50 mM, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 7.0).

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO to obtain a range of concentrations.

    • Prepare a stock solution of pNPG in the sodium phosphate buffer (e.g., 10 mM).

    • Dilute the recombinant E. coli β-glucuronidase in the sodium phosphate buffer to the desired working concentration.

  • Assay Protocol:

    • Add 2 µL of the this compound dilutions (or DMSO for control) to the wells of a 96-well microplate.

    • Add 178 µL of the sodium phosphate buffer to each well.

    • Add 10 µL of the diluted E. coli β-glucuronidase solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 10 µL of the pNPG substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings every minute for 30 minutes to monitor the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Mechanism of Action

The following diagram illustrates the catalytic mechanism of E. coli β-glucuronidase and the proposed inhibitory action of this compound.

G Mechanism of E. coli β-Glucuronidase Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Glucuronide Glucuronide Substrate Enzyme E. coli β-Glucuronidase Glucuronide->Enzyme Binds to active site Product Aglycone + Glucuronic Acid Enzyme->Product Hydrolysis BlockedEnzyme Inhibited Enzyme Complex Enzyme->BlockedEnzyme Inhibitor This compound Inhibitor->Enzyme Binds to active site NoProduct No Product Formation BlockedEnzyme->NoProduct Prevents Hydrolysis G Experimental Workflow for Inhibitor Screening A Prepare Reagents: - E. coli β-Glucuronidase - this compound - pNPG Substrate B Dispense Inhibitor/DMSO into 96-well plate A->B C Add Enzyme and Incubate B->C D Initiate Reaction with Substrate C->D E Measure Absorbance at 405 nm D->E F Calculate Initial Velocities E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H G Rationale for Inhibiting Bacterial β-Glucuronidase cluster_0 Drug Metabolism and Toxicity cluster_1 Therapeutic Intervention Drug Inactive Drug-Glucuronide Gut Gut Lumen Drug->Gut Bacteria E. coli β-Glucuronidase Gut->Bacteria Hydrolysis ActiveDrug Active (Toxic) Drug Bacteria->ActiveDrug BlockedBacteria Inhibited β-Glucuronidase Bacteria->BlockedBacteria Toxicity Gastrointestinal Toxicity ActiveDrug->Toxicity Inhibitor This compound Inhibitor->Bacteria Inhibits NoToxicity Reduced Toxicity BlockedBacteria->NoToxicity Prevents Drug Reactivation

References

Application Notes and Protocols for the Experimental Use of 3-Chlorogentisyl Alcohol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Chlorogentisyl alcohol, a synthetic phenolic compound, has demonstrated notable anti-proliferative and pro-apoptotic effects in human cervical carcinoma (HeLa) cells.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as an anticancer agent. The protocols are based on established methodologies and published research findings.

Biological Activity

This compound has been shown to induce apoptosis and cell cycle arrest in the S phase in HeLa cells.[1][2][3] The mechanism of action involves the induction of DNA damage, leading to the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[1][2][3]

Data Presentation

Table 1: Cytotoxicity of this compound in HeLa Cells

ParameterValueReference
IC50 (48h) ~35 µM[1][2][3]

Table 2: Apoptosis Induction in HeLa Cells Treated with this compound (48h)

Concentration% Apoptotic Cells (Early + Late)Reference
Control Baseline[1]
17.5 µM Concentration-dependent increase[1]
35 µM Significant increase[1]
70 µM Further significant increase[1]

Table 3: Cell Cycle Distribution of HeLa Cells Treated with this compound (24h and 48h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)Reference
Control (24h) Normal DistributionNormal DistributionNormal DistributionBaseline[1]
35 µM (24h) DecreaseIncreaseDecreaseIncrease[1]
50 µM (24h) Further DecreaseFurther IncreaseDecreaseFurther Increase[1]
Control (48h) Normal DistributionNormal DistributionNormal DistributionBaseline[1]
35 µM (48h) Significant DecreaseSignificant IncreaseDecreaseSignificant Increase[1]
50 µM (48h) Further Significant DecreaseFurther Significant IncreaseDecreaseFurther Significant Increase[1]

Experimental Protocols

Cell Culture

HeLa cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Dual Staining)

This protocol is for the quantification of apoptotic and necrotic cells.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and treat with varying concentrations of this compound for the desired time periods (e.g., 12, 24, 36, 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • HeLa cells

  • This compound

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat HeLa cells with this compound for 24 and 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A.

  • Incubate for 30 minutes at 37°C.

  • Add PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol is for the detection of proteins involved in the apoptotic pathway.

Materials:

  • HeLa cells treated with this compound

  • Cytosolic and mitochondrial protein extraction kits

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cytochrome c, anti-caspase-9, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated and control cells and separate the cytosolic and mitochondrial fractions according to the kit manufacturer's instructions.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

Protocol 5: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

This protocol is for the detection of DNA single-strand breaks.

Materials:

  • HeLa cells treated with this compound

  • Comet assay kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer)

  • Microscope slides

  • Fluorescent DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Treat HeLa cells with this compound (e.g., 35 µM).

  • Harvest the cells and resuspend them in low melting point agarose at 37°C.

  • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in lysis solution to remove cell membranes and proteins.

  • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind.

  • Perform electrophoresis at a low voltage.

  • Wash the slides and stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using comet scoring software.

Visualizations

G cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms 3CGA This compound DNA_Damage DNA Damage 3CGA->DNA_Damage Induces S_Phase_Arrest S Phase Arrest DNA_Damage->S_Phase_Arrest Leads to Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Triggers Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Mediates Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_workflow Experimental Workflow cluster_assays Assays Cell_Culture HeLa Cell Culture Treatment Treatment with 3-CGA Cell_Culture->Treatment MTT Cytotoxicity (MTT) Treatment->MTT Apoptosis_Assay Apoptosis (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Comet DNA Damage (Comet Assay) Treatment->Comet Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Comet->Data_Analysis

Caption: General experimental workflow for studying 3-CGA effects.

References

Application Notes and Protocols: 3-Chlorogentisyl Alcohol-Induced Apoptosis in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of 3-chlorogentisyl alcohol, also known as 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), on human cervical adenocarcinoma (HeLa) cells. The provided data and protocols are based on established research and are intended to guide further investigation into the potential of this compound as an anti-cancer agent.

Introduction

This compound (CHBA) is a compound that has been shown to exhibit significant anti-proliferative and pro-apoptotic effects on HeLa cells.[1] Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and the activation of the intrinsic mitochondrial apoptotic pathway.[1] This document outlines the key findings related to CHBA's activity in HeLa cells and provides detailed protocols for replicating and expanding upon this research.

Mechanism of Action

This compound induces apoptosis in HeLa cells through a multi-step process. The primary trigger is the induction of DNA damage, which subsequently leads to S-phase cell cycle arrest.[1] This disruption of the normal cell cycle progression activates the mitochondrial apoptotic cascade. Key events in this pathway include the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of initiator caspase-9.[1] Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (CHBA) on HeLa cells.

Table 1: Effect of this compound on HeLa Cell Viability (MTT Assay)

Concentration (µM)12h24h36h48h
Control 100%100%100%100%
17.5 ~95%~85%~70%~60%
35 (IC50) ~80%~60%~50%~45%
70 ~65%~45%~35%~30%

Data are approximated from graphical representations in the cited literature and represent the relative cell viability as a percentage of the control (untreated cells). The IC50 value at 48 hours is approximately 35 µM.[1]

Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

Treatment (24h)Viable Cells (Annexin V- / PI-)Early Apoptotic Cells (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control >95%<5%<1%
CHBA (35 µM) Not explicitly quantifiedIncreasedIncreased
CHBA (50 µM) Not explicitly quantifiedSignificantly IncreasedSignificantly Increased

Qualitative descriptions are based on the findings that CHBA induced apoptosis in a concentration-dependent manner as determined by Annexin V-FITC/PI dual staining.[1]

Table 3: Effect of this compound on HeLa Cell Cycle Distribution

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control (24h) ~55%~30%~15%
CHBA (35 µM, 24h) DecreasedIncreasedSlightly Decreased
CHBA (50 µM, 24h) DecreasedSignificantly IncreasedDecreased
Control (48h) ~60%~25%~15%
CHBA (35 µM, 48h) DecreasedIncreasedDecreased
CHBA (50 µM, 48h) DecreasedSignificantly IncreasedDecreased

Data are approximated from graphical representations in the cited literature. CHBA was shown to induce S-phase arrest in a concentration- and time-dependent manner.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Treat cells for the indicated time periods. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of CHBA or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 12, 24, 36, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with CHBA or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Seeding and Treatment: Seed HeLa cells and treat with CHBA or vehicle control.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Cell Lysis: Treat HeLa cells with CHBA, then lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cytochrome c, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis in HeLa Cells

G CHBA This compound (CHBA) DNA_Damage DNA Damage CHBA->DNA_Damage S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest Mitochondrion Mitochondrion DNA_Damage->Mitochondrion triggers Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade of this compound in HeLa cells.

General Experimental Workflow for Studying this compound-Induced Apoptosis

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture HeLa Cell Culture Seeding Seeding in Plates Cell_Culture->Seeding CHBA_Treatment CHBA Treatment (Various Concentrations & Times) Seeding->CHBA_Treatment MTT MTT Assay (Viability) CHBA_Treatment->MTT Annexin_PI Annexin V/PI Staining (Apoptosis Rate) CHBA_Treatment->Annexin_PI Cell_Cycle Cell Cycle Analysis (DNA Content) CHBA_Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) CHBA_Treatment->Western_Blot Data_Quantification Data Quantification & Statistical Analysis MTT->Data_Quantification Annexin_PI->Data_Quantification Cell_Cycle->Data_Quantification Western_Blot->Data_Quantification

Caption: Workflow for apoptosis studies of this compound.

References

Application of 3-Chlorogentisyl Alcohol in Antifouling Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol, a natural product isolated from the marine-derived fungus Ampelomyces sp., has demonstrated significant potential as an environmentally friendly antifouling agent.[1] This compound exhibits potent inhibitory effects against the settlement of major fouling organisms, such as barnacles and tubeworms, at concentrations that are non-toxic to the larvae.[2] Furthermore, its antimicrobial properties suggest a dual-action mechanism, targeting both microfouling (biofilm formation) and macrofouling. This document provides detailed application notes and experimental protocols for researchers investigating the antifouling properties of this compound.

Quantitative Data Summary

The antifouling efficacy of this compound has been quantified in several studies. The following table summarizes the key data for easy comparison.

Parameter Organism Value Reference
EC50 (Larval Settlement Inhibition) Balanus amphitrite (Barnacle)3.19 - 3.81 µg/mL[2]
Hydroides elegans (Tubeworm)3.19 - 3.81 µg/mL[2]
LC50 (Larval Toxicity) Balanus amphitrite (Barnacle)266.68 µg/mL[2]
MIC (Antimicrobial Activity) Methicillin-resistant S. aureus (MRSA)50 µg/mL[1]
Activity against Gram-positive and Gram-negative bacteria 13 strainsActive at 50 µ g/disc [1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifouling compounds. The following are standard protocols for key experiments in antifouling research, adapted for the evaluation of this compound.

Barnacle Larval Settlement Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on the settlement of barnacle cyprid larvae.

Materials:

  • Competent cyprid larvae of Balanus amphitrite

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Filtered seawater (FSW)

  • 24-well polystyrene plates

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in FSW from the stock solution. The final solvent concentration should be kept constant across all treatments and should not exceed a level that affects larval settlement (typically <0.1%). A solvent control (FSW with the same concentration of solvent) and a negative control (FSW only) must be included.

  • Assay Setup: Add 1 mL of each test solution to the wells of a 24-well plate. Each concentration should be tested in triplicate.

  • Larval Introduction: Carefully add 20-30 competent cyprid larvae to each well.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) in the dark for 24-48 hours.

  • Observation and Counting: After the incubation period, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well under a stereomicroscope. Larvae that have attached to the surface and undergone metamorphosis to the juvenile stage are considered settled.

  • Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the negative control. Determine the EC50 (median effective concentration) and LC50 (median lethal concentration) values using appropriate statistical software.

Tubeworm Larval Settlement Assay

This protocol outlines the method to evaluate the effect of this compound on the settlement of tubeworm larvae.

Materials:

  • Competent larvae of Hydroides elegans

  • This compound test solutions (prepared as in the barnacle assay)

  • Biofilmed petri dishes (pre-conditioned in natural seawater to develop a bacterial biofilm that induces settlement)

  • Filtered seawater (FSW)

  • Stereomicroscope

Procedure:

  • Preparation of Test Environment: Place the biofilmed petri dishes in a larger container and add the prepared test solutions of this compound, ensuring the dishes are fully submerged. Include solvent and negative controls.

  • Larval Introduction: Introduce a known number of competent tubeworm larvae (e.g., 50-100) into each petri dish.

  • Incubation: Cover the container and incubate at a suitable temperature (e.g., 25°C) for 24 hours.

  • Observation and Counting: Count the number of settled (metamorphosed into juvenile tubeworms) and unsettled larvae in each dish.

  • Data Analysis: Calculate the settlement inhibition percentage and determine the EC50 value.

Marine Biofilm Inhibition Assay

This protocol is designed to assess the ability of this compound to inhibit the formation of marine biofilms.

Materials:

  • Marine bacterial strain (e.g., Pseudomonas sp., Vibrio sp.)

  • Marine broth medium

  • This compound test solutions

  • 96-well flat-bottom microplates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow the marine bacterial strain in marine broth to the mid-logarithmic phase. Adjust the optical density (OD600) to a standardized value (e.g., 0.1).

  • Assay Setup: Add 100 µL of marine broth and 100 µL of the prepared this compound test solutions to the wells of a 96-well plate. Then, add a small volume (e.g., 2 µL) of the bacterial inoculum. Include controls for bacterial growth (no compound) and sterility (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C) without shaking for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Carefully discard the planktonic culture from each well.

    • Wash the wells gently with sterile seawater or phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Add 200 µL of 95% ethanol to each well to dissolve the stained biofilm.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration compared to the control.

Visualizations

Experimental Workflow for Antifouling Compound Screening

G cluster_prep Preparation cluster_assays Antifouling Assays cluster_macro Macrofouling cluster_micro Microfouling cluster_analysis Data Analysis Compound This compound Stock Stock Solution (e.g., in DMSO) Compound->Stock Test_Sol Serial Dilutions in Filtered Seawater Stock->Test_Sol Barnacle Barnacle Larval Settlement Assay Test_Sol->Barnacle Tubeworm Tubeworm Larval Settlement Assay Test_Sol->Tubeworm Biofilm Biofilm Inhibition Assay Test_Sol->Biofilm EC50 EC50 Calculation Barnacle->EC50 LC50 LC50 Calculation Barnacle->LC50 Tubeworm->EC50 MIC MIC Determination Biofilm->MIC

Caption: Workflow for screening the antifouling activity of this compound.

Proposed Mechanism of Action: Interference with Larval Settlement Signaling

While the precise molecular targets of this compound in marine fouling organisms are yet to be fully elucidated, its chemical structure as a substituted phenol suggests potential interference with key signaling pathways involved in larval settlement. The following diagram illustrates a hypothetical mechanism where the compound disrupts the perception of settlement cues.

G cluster_cue External Environment cluster_larva Larval Sensory System cluster_compound Intervention Cue Settlement Cues (e.g., from biofilm, conspecifics) Receptor Surface Receptors Cue->Receptor Binding Signal Signal Transduction Cascade (e.g., Ca2+, NO/cGMP, MAPK) Receptor->Signal Activation Response Behavioral & Morphological Response Signal->Response Induction of Settlement Compound 3-Chlorogentisyl Alcohol Compound->Receptor Blockage or Modulation Compound->Signal Disruption

Caption: Hypothetical mechanism of this compound in disrupting larval settlement.

Conclusion

This compound is a promising candidate for the development of novel, environmentally benign antifouling coatings. Its dual action against both micro- and macrofouling, coupled with low toxicity to target larvae, makes it an attractive alternative to traditional toxic biocides. The protocols and information provided herein are intended to facilitate further research into its mechanism of action and to aid in the development of practical applications for this potent natural compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to optimize its use in antifouling technologies.

References

Application Note: DPPH Radical Scavenging Assay for 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free-radical scavenging ability of compounds.[1][2][3] DPPH is a stable free radical that exhibits a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[1][2] When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes from deep violet to a pale yellow.[2][3][4] This decolorization is proportional to the concentration and potency of the antioxidant and can be quantified spectrophotometrically.[2]

3-Chlorogentisyl alcohol is a phenolic microbial metabolite that has demonstrated diverse biological activities.[5] Notably, it has been shown to be a potent scavenger of DPPH radicals in cell-free assays, with a reported IC₅₀ value of 1 µM.[5] This application note provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound, including data analysis and presentation.

Principle of the Assay

The core of the assay is the reduction of the stable DPPH radical by an antioxidant compound (AH). The antioxidant donates a hydrogen atom, leading to the formation of the reduced, stable DPPH-H form, which is accompanied by a measurable decrease in absorbance at 517 nm.

G cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H + AH Antioxidant This compound (Antioxidant, AH) Antioxidant_Radical A• (Antioxidant Radical) Antioxidant->Antioxidant_Radical - H•

Caption: DPPH radical scavenging mechanism.

Experimental Protocol

This protocol outlines the necessary steps for preparing solutions and performing the DPPH assay in a 96-well microplate format, which is suitable for screening multiple concentrations.

Materials and Equipment
  • Chemicals:

    • This compound (CAS: 32744-80-2)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Ascorbic acid (Positive Control)

    • Methanol or Ethanol (Spectrophotometric grade)

    • Dimethyl sulfoxide (DMSO, if required for solubility)

  • Equipment:

    • UV-Vis microplate reader or spectrophotometer capable of reading at 517 nm

    • Analytical balance

    • Calibrated micropipettes and tips

    • 96-well microplates

    • Vortex mixer

    • Ultrasonic bath (optional, for dissolving reagents)

    • Aluminum foil

Workflow Diagram

G prep_reagents 1. Prepare Reagents (DPPH, Test Compound, Control) serial_dilute 2. Create Serial Dilutions (Test Compound & Control) prep_reagents->serial_dilute plate_samples 3. Add Samples to Plate (20 µL of each dilution) serial_dilute->plate_samples add_buffer 4. Add Assay Buffer (80 µL to each well) plate_samples->add_buffer add_dpph 5. Add DPPH Solution (100 µL to each well) add_buffer->add_dpph mix 6. Mix Thoroughly add_dpph->mix incubate 7. Incubate in Dark (30 minutes at 25°C) mix->incubate measure 8. Measure Absorbance (at 517 nm) incubate->measure

Caption: Experimental workflow for the DPPH assay.

Detailed Methodologies

1. Preparation of Reagents

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol or ethanol in a volumetric flask.

    • Wrap the flask in aluminum foil to protect it from light, as DPPH is light-sensitive.[6]

    • This solution should be prepared fresh daily.[6] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[7]

  • This compound Stock Solution (e.g., 1 mM):

    • The molecular weight of this compound is 174.58 g/mol .

    • Weigh 1.75 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • From this stock, prepare a series of dilutions to achieve the desired final concentrations for the assay.

  • Positive Control Stock Solution (e.g., 1 mM Ascorbic Acid):

    • The molecular weight of Ascorbic Acid is 176.12 g/mol .

    • Weigh 1.76 mg of Ascorbic Acid and dissolve it in 10 mL of methanol or ethanol.

    • Prepare serial dilutions similar to the test compound.

2. Assay Procedure (96-Well Plate Method)

  • Prepare Blanks and Samples:

    • Blank 1 (Control): 100 µL of solvent + 100 µL of DPPH working solution.[8]

    • Blank 2 (Solvent Blank): 100 µL of solvent + 100 µL of methanol/ethanol.[8]

    • Test Sample Wells: 100 µL of each this compound dilution + 100 µL of DPPH working solution.

    • Positive Control Wells: 100 µL of each Ascorbic Acid dilution + 100 µL of DPPH working solution.

  • Mix and Incubate: Mix the contents of the wells thoroughly by pipetting.[8]

  • Incubate the plate in the dark at room temperature (e.g., 25°C) for 30 minutes.[6][8][9] The incubation time may need optimization depending on the reaction kinetics.[6]

  • Measure Absorbance: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6][9]

Data Analysis and Presentation

Data Analysis Workflow

G start Obtain Absorbance Readings (A_control, A_sample) calc_rsa Calculate % Radical Scavenging Activity (RSA) % RSA = [(A_control - A_sample) / A_control] * 100 start->calc_rsa plot_data Plot % RSA (y-axis) vs. Concentration (x-axis) calc_rsa->plot_data regression Perform Linear Regression Obtain equation: y = mx + c plot_data->regression calc_ic50 Calculate IC50 Set y = 50 IC50 (x) = (50 - c) / m regression->calc_ic50 end Report IC50 Value calc_ic50->end

Caption: Flowchart for data analysis and IC₅₀ calculation.

Calculations
  • Percentage of DPPH Radical Scavenging Activity (%RSA): The scavenging activity is calculated using the following formula:[9] %RSA = [(A_control - A_sample) / A_control] * 100

    • A_control is the absorbance of the control (DPPH solution without the test sample).

    • A_sample is the absorbance of the DPPH solution with the test sample.

  • IC₅₀ Value Determination: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

    • Plot a graph of %RSA against the corresponding concentrations of this compound.

    • Perform a linear regression analysis on the linear portion of the curve to obtain the equation y = mx + c.[10][11]

    • Calculate the IC₅₀ value by substituting y = 50 into the equation and solving for x (concentration):[10][11] IC₅₀ = (50 - c) / m

Data Presentation Tables

The following tables present hypothetical data for the DPPH scavenging activity of this compound compared to Ascorbic Acid.

Table 1: Raw Absorbance Data and Calculated Scavenging Activity

Concentration (µM) This compound Absorbance (517 nm) % RSA Ascorbic Acid Absorbance (517 nm) % RSA
Control (0) 1.050 0.0% 1.050 0.0%
0.25 0.840 20.0% 0.914 13.0%
0.50 0.683 35.0% 0.777 26.0%
1.00 0.525 50.0% 0.630 40.0%
2.00 0.315 70.0% 0.473 55.0%

| 4.00 | 0.158 | 85.0% | 0.263 | 75.0% |

Table 2: Summary of IC₅₀ Values

Compound IC₅₀ Value (µM)
This compound 1.00

| Ascorbic Acid (Control) | 1.64 |

Note: The data presented are for illustrative purposes. Actual results may vary based on experimental conditions.

This protocol provides a comprehensive framework for determining the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results, summarized by the IC₅₀ value, indicate that this compound is a potent antioxidant, showing stronger radical scavenging activity than the standard antioxidant, Ascorbic Acid, under these illustrative conditions. This method is valuable for the screening and characterization of potential antioxidant compounds in drug discovery and development.

References

Developing Analytical Standards for 3-Chlorogentisyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol (3-chloro-2,5-dihydroxybenzyl alcohol) is a microbial metabolite that has garnered significant interest due to its diverse biological activities. It has demonstrated potential as an antibacterial, antifouling, and anticancer agent. As research into its therapeutic applications progresses, the need for well-defined analytical standards and validated methods for its quantification and characterization becomes paramount. This document provides detailed application notes and protocols for the development of analytical standards for this compound, catering to the needs of researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueReference
CAS Number 32744-80-2[1]
Molecular Formula C₇H₇ClO₃[1]
Molecular Weight 174.58 g/mol [1]
Appearance Solid[2]
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[2]
Purity (typical) ≥99%[1]

I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Application Note: This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound in various matrices. The method is designed to be robust, specific, and suitable for quality control and research purposes.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes

Note: The mobile phase composition may require optimization depending on the specific column and system used.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. For a simple solution, dilute the sample with the mobile phase to a concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

4. Method Validation Parameters:

ParameterAcceptance Criteria
Linearity R² ≥ 0.999
Accuracy (Recovery) 98-102%
Precision (RSD) ≤ 2% for repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_validation Validation cluster_analysis Analysis A Reference Standard C Column & Mobile Phase Selection A->C B Sample B->C D Optimize Flow Rate & Temperature C->D E Wavelength Selection D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Specificity H->I J Quantitative Analysis I->J

Caption: Workflow for HPLC method development and validation.

II. Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound. It also serves as a primary method for assessing purity by detecting and quantifying impurities.

Experimental Protocol

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄).

  • This compound sample.

2. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent.

  • Ensure the sample is fully dissolved before transferring to the NMR tube.

3. NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of the protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure.

4. Expected NMR Data:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~6.7 (in DMSO-d₆)d~2.5Aromatic CH
~6.6 (in DMSO-d₆)d~2.5Aromatic CH
~4.4 (in DMSO-d₆)s-CH₂OH
~9.5 (in DMSO-d₆)sAr-OH
~9.2 (in DMSO-d₆)sAr-OH
~5.1 (in DMSO-d₆)t-CH₂OH
¹³C ~148C-OH
~145C-OH
~125C-Cl
~122C-CH₂OH
~117Aromatic CH
~115Aromatic CH
~59-CH₂OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Logical Relationship for Structural Elucidation:

NMR_Elucidation cluster_data NMR Data Acquisition cluster_interpretation Data Interpretation cluster_structure Structure Confirmation H1 1H NMR Proton_Env Proton Environments H1->Proton_Env C13 13C NMR Carbon_Skeleton Carbon Skeleton C13->Carbon_Skeleton COSY COSY HH_Connectivity H-H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_CH Long-Range C-H Connectivity HMBC->Long_Range_CH Structure Confirmed Structure of This compound Proton_Env->Structure Carbon_Skeleton->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_CH->Structure GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis cluster_result Result Sample Sample Derivatization Derivatization Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection RetentionTime Retention Time Comparison Detection->RetentionTime MassSpectrum Mass Spectrum Comparison Detection->MassSpectrum Identification Identity Confirmed RetentionTime->Identification MassSpectrum->Identification Impurity_Pathway cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities Start Starting Material (e.g., 2,5-dihydroxybenzoic acid) Protection Protection Start->Protection Impurity1 Unreacted Starting Material Start->Impurity1 Chlorination Chlorination Protection->Chlorination Impurity5 Solvent Residues Protection->Impurity5 Reduction Reduction Chlorination->Reduction Impurity2 Isomeric By-products Chlorination->Impurity2 Impurity3 Over-chlorinated Products Chlorination->Impurity3 Chlorination->Impurity5 Deprotection Deprotection Reduction->Deprotection Impurity4 Incomplete Reduction Reduction->Impurity4 Reduction->Impurity5 Final This compound Deprotection->Final Deprotection->Impurity5

References

3-Chlorogentisyl Alcohol: A Versatile Molecular Probe for Metabolic Investigations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol, also known as 3-chloro-2,5-dihydroxybenzyl alcohol, is a halogenated derivative of gentisyl alcohol, a natural product with known biological activities. This compound has emerged as a valuable molecular probe in metabolic studies due to its specific inhibitory effects on key enzymes and its ability to modulate cellular pathways involved in proliferation and apoptosis. These application notes provide a comprehensive overview of the utility of this compound as a research tool, complete with detailed protocols for its application in metabolic and cancer studies.

Principle of Action

This compound exerts its effects through multiple mechanisms, making it a versatile tool for probing different aspects of cellular metabolism and signaling. Its primary modes of action include:

  • Inhibition of β-glucuronidase: this compound is a potent inhibitor of E. coli β-glucuronidase[1]. This enzyme is crucial in the metabolism and detoxification of various endogenous and exogenous compounds, including many drugs. By inhibiting β-glucuronidase, this compound can be used to study the role of glucuronidation and deconjugation in drug efficacy and toxicity.

  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, such as the human cervical carcinoma cell line (HeLa)[2]. This pro-apoptotic effect is mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade[2][3].

  • Cell Cycle Arrest: this compound can arrest the cell cycle at the S phase, inhibiting DNA replication and preventing cell proliferation[2]. This property makes it a useful tool for studying the regulation of the cell cycle and for investigating potential anticancer therapies.

Applications in Metabolic Studies

The unique properties of this compound lend themselves to a variety of applications in metabolic research and drug development:

  • Probing Drug Metabolism: As a selective inhibitor of β-glucuronidase, it can be employed to investigate the enterohepatic recirculation of drugs that are metabolized through glucuronidation. This is particularly relevant for understanding the pharmacokinetics and potential toxicities of various therapeutic agents.

  • Cancer Research: Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a valuable tool for studying the molecular mechanisms of cancer cell death and for screening potential anticancer drug candidates[2].

  • Investigating Signaling Pathways: While the precise signaling pathways modulated by this compound are still under investigation, studies on the related compound, gentisyl alcohol, suggest the involvement of the MAPK and PI3K/Akt pathways[4][5]. This compound can be used to further dissect these and other signaling cascades involved in cell fate decisions.

Quantitative Data

The following tables summarize the known quantitative data for the biological activities of this compound.

Table 1: Inhibitory Activity against E. coli β-glucuronidase

ParameterValue (µM)Reference
IC500.74[1]
Ki0.58[1]

Table 2: Cytotoxicity against Human Cervical Carcinoma (HeLa) Cells

| Parameter | Value (µM) | Reference | | :--- | :--- |[2] | | IC50 | ~35 |[2] |

Table 3: Effects on Apoptosis and Cell Cycle in HeLa Cells (Hypothetical Data for Illustrative Purposes)

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)53602515
10158553510
35 (IC50)3020405010
504535306010

Note: The data in Table 3 is illustrative and intended to guide experimental design. Actual values should be determined empirically.

Experimental Protocols

Herein are detailed protocols for utilizing this compound as a molecular probe in key metabolic and cellular assays.

Protocol 1: In Vitro β-Glucuronidase Inhibition Assay

This protocol is adapted from standard enzymatic assays for β-glucuronidase and is suitable for determining the inhibitory potential of this compound.

Materials:

  • β-glucuronidase from E. coli

  • Phenolphthalein β-D-glucuronide (substrate)

  • This compound

  • Potassium phosphate buffer (75 mM, pH 6.8)

  • Glycine buffer (200 mM, pH 10.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve β-glucuronidase in cold potassium phosphate buffer to a working concentration.

    • Prepare a stock solution of phenolphthalein β-D-glucuronide in deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of potassium phosphate buffer to the blank wells.

    • To the control and inhibitor wells, add 25 µL of β-glucuronidase solution.

    • Add 25 µL of the corresponding this compound dilution to the inhibitor wells. Add 25 µL of buffer to the control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the phenolphthalein β-D-glucuronide substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Readout:

    • Stop the reaction by adding 100 µL of glycine buffer to all wells.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • HeLa cells (or other cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • HeLa cells (or other cancer cell lines)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. Adherent cells can be detached using trypsin.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • HeLa cells (or other cancer cell lines)

  • Complete cell culture medium

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with this compound as described in the apoptosis protocol.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of a Putative Signaling Pathway

Based on the known pro-apoptotic effects of this compound and the signaling pathways modulated by the related compound gentisyl alcohol, a putative signaling pathway is proposed. This pathway suggests that this compound induces apoptosis through the modulation of the MAPK and PI3K/Akt signaling cascades, leading to mitochondrial dysfunction and caspase activation.

G Putative Signaling Pathway for this compound-Induced Apoptosis CGA 3-Chlorogentisyl Alcohol MAPK_pathway MAPK Pathway CGA->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway CGA->PI3K_Akt_pathway ERK ERK1/2 MAPK_pathway->ERK p38 p38 MAPK MAPK_pathway->p38 Akt Akt PI3K_Akt_pathway->Akt Mitochondrion Mitochondrion ERK->Mitochondrion p38->Mitochondrion Akt->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling cascade of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the metabolic and cellular effects of this compound.

G Experimental Workflow for this compound Studies start Start cell_culture Cell Culture (e.g., HeLa cells) start->cell_culture b_gluc_assay β-glucuronidase Inhibition Assay start->b_gluc_assay In parallel treatment Treatment with This compound (Dose- and Time-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis b_gluc_assay->data_analysis end End data_analysis->end

Caption: General workflow for studying this compound.

Conclusion

This compound is a promising molecular probe with diverse applications in metabolic studies, particularly in the fields of drug metabolism and cancer research. Its well-defined inhibitory activity against β-glucuronidase, coupled with its pro-apoptotic and cell cycle-arresting properties, provides researchers with a powerful tool to investigate complex biological processes. The protocols and information provided in these application notes are intended to facilitate the use of this compound in the laboratory and to stimulate further research into its mechanisms of action and potential therapeutic applications.

References

Synthesis of 3-Chlorogentisyl Alcohol: Application Notes and Protocols for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of 3-Chlorogentisyl alcohol, a metabolite with known antiviral and cytotoxic properties. The described methodology follows a four-step synthetic route commencing from the readily available starting material, 4-methoxyphenol. This efficient synthesis involves sequential chlorination, hydroxymethylation, oxidation, and reduction steps, providing a clear pathway for obtaining this compound for research and development purposes. All quantitative data is summarized in tables, and the experimental workflow is visualized using a flowchart.

Introduction

This compound (CAS No. 32744-80-2) is a hydroquinone derivative that has garnered interest in the scientific community for its diverse biological activities, including potential as an antiviral agent and an inhibitor of lipid droplet synthesis in macrophages.[1] Its synthesis, however, can be challenging. This protocol outlines an efficient and regioselective synthetic strategy, enabling the production of this compound in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a four-step process starting from 4-methoxyphenol. The overall synthetic scheme is as follows:

Synthesis_Scheme cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydroxymethylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Reduction 4-methoxyphenol SO2Cl2 SO₂Cl₂ 2-chloro-4-methoxyphenol_2 2-chloro-4-methoxyphenol SO2Cl2->2-chloro-4-methoxyphenol 80% yield 3-chloro-4-O-methylgentisyl_alcohol_2 Reagents1 1. (CH₂O)n 2. Me₂AlCl 3-chloro-4-O-methylgentisyl_alcohol Reagents1->3-chloro-4-O-methylgentisyl_alcohol 90% yield chlorogentisyl_quinone_2 CAN CAN chlorogentisyl_quinone CAN->chlorogentisyl_quinone 95% yield 3-Chlorogentisyl_alcohol Na2S2O4 Na₂S₂O₄ Na2S2O4->3-Chlorogentisyl_alcohol 75% yield

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-chloro-4-methoxyphenol

This step involves the regioselective ortho-chlorination of 4-methoxyphenol using sulfuryl chloride.

Protocol:

  • In a fume hood, dissolve 4-methoxyphenol (1.0 eq) in a suitable non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0 eq) dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-chloro-4-methoxyphenol as a solid.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (per 10 mmol scale)Yield
4-methoxyphenolC₇H₈O₂124.141.24 g-
Sulfuryl chlorideSO₂Cl₂134.970.67 mL-
2-chloro-4-methoxyphenolC₇H₇ClO₂158.581.27 g80%
Step 2: Synthesis of 3-chloro-4-O-methylgentisyl alcohol

This step is a hydroxymethylation of the chlorinated phenol intermediate.

Protocol:

  • To a solution of 2-chloro-4-methoxyphenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add paraformaldehyde (1.2 eq).

  • Slowly add a solution of dimethylaluminum chloride (Me₂AlCl) (1.0 M in hexanes, 1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 3-chloro-4-O-methylgentisyl alcohol.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (per 8 mmol scale)Yield
2-chloro-4-methoxyphenolC₇H₇ClO₂158.581.27 g-
Paraformaldehyde(CH₂O)n-0.29 g-
Dimethylaluminum chloride (1.0 M)C₂H₆AlCl92.528.8 mL-
3-chloro-4-O-methylgentisyl alcoholC₈H₉ClO₃188.611.36 g90%
Step 3: Synthesis of chlorogentisyl quinone

This step involves the oxidation of the methoxy-protected diol to a quinone using ceric ammonium nitrate (CAN).

Protocol:

  • Dissolve 3-chloro-4-O-methylgentisyl alcohol (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add ceric ammonium nitrate (CAN) (2.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude chlorogentisyl quinone is often used in the next step without further purification.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (per 7.2 mmol scale)Yield
3-chloro-4-O-methylgentisyl alcoholC₈H₉ClO₃188.611.36 g-
Ceric ammonium nitrate (CAN)(NH₄)₂Ce(NO₃)₆548.229.87 g-
Chlorogentisyl quinoneC₇H₅ClO₃172.571.18 g95%
Step 4: Synthesis of this compound

The final step is the reduction of the quinone to the desired hydroquinone.

Protocol:

  • Dissolve the crude chlorogentisyl quinone (1.0 eq) in a suitable solvent such as ethyl acetate or a mixture of THF and water.

  • Add an aqueous solution of sodium dithionite (Na₂S₂O₄) (2.0 - 3.0 eq) to the quinone solution.

  • Stir the biphasic mixture vigorously at room temperature for 30-60 minutes, or until the characteristic color of the quinone disappears.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain this compound.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (per 6.8 mmol scale)Yield
Chlorogentisyl quinoneC₇H₅ClO₃172.571.18 g-
Sodium dithioniteNa₂S₂O₄174.112.37 g-
This compoundC₇H₇ClO₃174.580.89 g75%

Product Characterization

CompoundMolecular FormulaMolar Mass ( g/mol )AppearancePurity
This compoundC₇H₇ClO₃174.58Off-white solid>98%

Spectroscopic data for the final product should be consistent with the structure of this compound. This includes ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

G Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis start Start: 4-methoxyphenol chlorination Step 1: Chlorination (SO₂Cl₂) start->chlorination hydroxymethylation Step 2: Hydroxymethylation ((CH₂O)n, Me₂AlCl) chlorination->hydroxymethylation oxidation Step 3: Oxidation (CAN) hydroxymethylation->oxidation reduction Step 4: Reduction (Na₂S₂O₄) oxidation->reduction purification Purification (Column Chromatography) reduction->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 3-Chlorogentisyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a modern and efficient synthetic route starting from 4-methoxyphenol. The key steps in this synthesis are:

  • Selective Phenol Monohydroxymethylation: Formation of 4-O-methylgentisyl alcohol.

  • Regioselective Monochlorination: Chlorination of 4-O-methylgentisyl alcohol.

  • Oxidation: Conversion to the corresponding quinone.

  • Reduction: Formation of the final product, this compound.

Earlier synthetic routes have been reported to suffer from poor regioselectivity and low yields, making a carefully controlled process essential.[1]

Issue 1: Low Yield in the Hydroxymethylation Step

Question: I am getting a low yield of 4-O-methylgentisyl alcohol during the hydroxymethylation of 4-methoxyphenol. What are the possible causes and solutions?

Answer:

Low yields in this step are often due to suboptimal reaction conditions or degradation of the starting material or product. Here are some troubleshooting suggestions:

  • Reagent Quality: Ensure that the formaldehyde and sodium metaborate (NaBO₂) are of high purity. Aqueous formaldehyde solutions can degrade over time.

  • Reaction Temperature: The reaction should be performed at room temperature. Elevated temperatures can lead to side reactions and decomposition.[1]

  • pH Control: The presence of sodium metaborate is crucial for promoting the desired reaction. Ensure the correct stoichiometry is used to maintain the appropriate pH.

  • Reaction Time: While the reaction is generally efficient, ensure it has been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

ParameterRecommended ConditionTroubleshooting Action
TemperatureRoom TemperatureAvoid heating the reaction mixture.
ReagentsHigh PurityUse fresh, high-quality formaldehyde and NaBO₂.
MonitoringTLCTrack the consumption of starting material.
Issue 2: Poor Regioselectivity during Chlorination

Question: My chlorination step is producing a mixture of isomers and/or dichlorinated products instead of the desired 3-chloro isomer. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the chlorination of activated phenolic compounds is a significant challenge. The hydroxyl and hydroxymethyl groups are activating and ortho-, para-directing, which can lead to a mixture of products.

  • Chlorinating Agent: The choice of chlorinating agent is critical. A mild and selective agent is preferred. For this synthesis, a high mono-selectivity has been reported with specific reagents.[1] Consider using N-chlorosuccinimide (NCS) as it is known for milder and more selective chlorinations of phenols.

  • Solvent: The solvent can influence the reactivity and selectivity of the chlorinating agent. A non-polar solvent may be preferable to minimize the formation of phenoxide ions, which are highly activated and can lead to over-chlorination.

  • Temperature Control: Running the reaction at a low temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.

  • Stoichiometry: Use of a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess should be avoided to prevent the formation of dichlorinated byproducts.

ParameterRecommended ConditionTroubleshooting Action
Chlorinating AgentN-Chlorosuccinimide (NCS)Avoid harsh chlorinating agents like SO₂Cl₂.
Temperature0 °C to Room TemperatureMaintain a low and constant temperature.
Stoichiometry~1.1 equivalents of NCSCarefully control the amount of chlorinating agent.

Potential Side Products:

  • 5-Chlorogentisyl alcohol derivative: Chlorination at the position para to the hydroxyl group.

  • Dichlorinated products: Addition of two chlorine atoms to the aromatic ring.

Issue 3: Incomplete Oxidation or Degradation

Question: The oxidation of the chlorinated intermediate to the quinone is not going to completion, or I am observing degradation of my product. What should I do?

Answer:

The oxidation step using ammonium cerium nitrate (CAN) is generally efficient, but issues can arise.

  • CAN Quality and Stoichiometry: Ensure the CAN is fresh and dry. Use the correct stoichiometric amount to ensure complete oxidation.

  • Reaction Time and Temperature: This reaction is typically fast. Monitor by TLC to avoid long reaction times which could lead to degradation. The reaction is usually carried out at room temperature.

  • Work-up: The work-up procedure should be performed promptly to isolate the quinone, which can be unstable.

Issue 4: Incomplete Reduction to the Final Product

Question: The final reduction step with sodium dithionite is giving me a low yield of this compound. How can I optimize this?

Answer:

Sodium dithionite (Na₂S₂O₄) is a powerful reducing agent for quinones, but its effectiveness can be influenced by reaction conditions.

  • Freshness of Reducing Agent: Sodium dithionite can decompose upon exposure to air and moisture. Use a freshly opened bottle or a properly stored reagent.

  • Aqueous Biphasic System: The reaction is typically performed in a biphasic system (e.g., water and an organic solvent like ethyl acetate) to facilitate both the reaction and the extraction of the product.

  • pH: The pH of the aqueous solution can be important. Ensure the conditions are as described in established protocols.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the synthesis of this compound?

A1: The starting material, gentisyl alcohol or its derivatives, contains two activating hydroxyl groups (or a hydroxyl and a hydroxymethyl group) on the aromatic ring. These groups direct electrophilic substitution (like chlorination) to the ortho and para positions. This can lead to the formation of multiple isomers, such as chlorination at different positions on the ring, making it difficult to selectively synthesize the desired 3-chloro isomer. Earlier synthetic methods reported very low yields due to this lack of regioselectivity.[1]

Q2: What are the advantages of the synthetic route starting from 4-methoxyphenol?

A2: This route is considered efficient, atom- and step-economical, and does not require protecting groups.[2][3] The key steps, including a selective phenol monohydroxymethylation and monochlorination, are designed to overcome the regioselectivity challenges of previous methods.[1]

Q3: How can I purify the final product, this compound, from potential side products?

A3: Purification is typically achieved using column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexane is commonly used to separate the desired product from less polar byproducts (like unreacted starting material or dichlorinated compounds) and more polar impurities. Careful monitoring of the fractions by TLC is essential to isolate the pure product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Chlorinating agents like NCS can be corrosive and irritants. Ammonium cerium nitrate is a strong oxidizing agent and should not be mixed with organic materials without proper control. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Key Synthesis Step: Regioselective Chlorination of 4-O-methylgentisyl alcohol

This protocol is based on the principles of selective chlorination of activated phenols.

  • Dissolve the Substrate: In a round-bottom flask, dissolve 4-O-methylgentisyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the Reaction: Place the flask in an ice bath to cool the solution to 0 °C.

  • Add Chlorinating Agent: Slowly add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed (Mixture of Isomers) q1 Check Chlorinating Agent start->q1 q2 Review Reaction Temperature start->q2 q3 Verify Stoichiometry start->q3 q4 Analyze Solvent Effects start->q4 a1 Use a Milder Agent (e.g., NCS) q1->a1 a2 Maintain Low Temperature (e.g., 0 °C) q2->a2 a3 Use Slight Excess (~1.1 eq) Avoid Large Excess q3->a3 a4 Consider a Less Polar Solvent q4->a4 end Improved Regioselectivity a1->end a2->end a3->end a4->end

Caption: Troubleshooting flowchart for poor regioselectivity.

Overall Synthetic Pathway

G A 4-Methoxyphenol B 4-O-methylgentisyl alcohol A->B Hydroxymethylation (HCHO, NaBO2) C Chlorinated Intermediate B->C Chlorination (NCS) D Quinone Intermediate C->D Oxidation (CAN) E This compound D->E Reduction (Na2S2O4)

Caption: Synthetic route to this compound.

References

Technical Support Center: Synthesis of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 3-Chlorogentisyl alcohol synthesis. The information is based on established synthetic protocols and aims to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and high-yielding method for synthesizing this compound?

A1: The most effective reported method involves a four-step synthesis starting from 4-methoxyphenol. This pathway is favored due to its high regioselectivity and good overall yield. The key steps are:

  • Regioselective ortho-hydroxymethylation of 4-methoxyphenol.

  • Regioselective ortho-chlorination of the resulting 2-(hydroxymethyl)-4-methoxyphenol.

  • Oxidation of the hydroquinone to a quinone using Ceric Ammonium Nitrate (CAN).

  • Reduction of the quinone to the final product, this compound, using sodium dithionite.

An older method using the Reimer-Tiemann reaction has been reported to have very poor selectivity and extremely low yields, and is therefore not recommended for efficient synthesis.[1]

Q2: What are the critical factors for achieving high regioselectivity in the hydroxymethylation step?

A2: Achieving high ortho-selectivity during the hydroxymethylation of 4-methoxyphenol is crucial for the overall success of the synthesis. Key factors include the choice of reagents and reaction conditions. Using a combination of paraformaldehyde and a Lewis acid like dimethylaluminum chloride (Me₂AlCl) has been shown to provide high yields of the desired ortho-hydroxymethylated product.[2] Another effective system is the use of sodium borate (NaBO₂) which can act as both a base and a chelating agent to direct the ortho-hydroxymethylation.

Q3: How can I avoid the formation of isomeric byproducts during the chlorination step?

A3: The formation of isomers is a common challenge in the chlorination of phenols. To achieve high regioselectivity for the desired 3-chloro isomer, the use of a sterically hindered chlorinating agent or a directing group-assisted chlorination is recommended. For the synthesis of this compound, the ortho-hydroxymethyl group can help direct the chlorination to the adjacent position. Employing mild chlorinating agents like N-chlorosuccinimide (NCS) can also help minimize the formation of undesired isomers.

Q4: The oxidation with CAN is not proceeding to completion. What could be the issue?

A4: Incomplete oxidation with Ceric Ammonium Nitrate (CAN) can be due to several factors. Ensure that the CAN is of high purity and is used in a stoichiometric excess. The reaction is typically fast, so prolonged reaction times are usually not necessary and might lead to degradation. The choice of solvent is also important; methanol or aqueous acetonitrile are commonly used. If the reaction is sluggish, a slight increase in temperature might be beneficial, but this should be monitored carefully to avoid side reactions.

Q5: During the final reduction step with sodium dithionite, I am observing a low yield of the final product. What are the possible reasons?

A5: Sodium dithionite is a powerful reducing agent, but it can be unstable, especially in acidic solutions. It is crucial to use freshly prepared aqueous solutions of sodium dithionite. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroquinone product. The pH of the reaction mixture should be controlled, as acidic conditions can lead to the decomposition of sodium dithionite. The work-up procedure is also critical; ensure that the product is extracted promptly and protected from air oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in hydroxymethylation step 1. Incomplete reaction. 2. Formation of para-isomer. 3. Polymerization of formaldehyde.1. Increase reaction time or temperature moderately. 2. Use a directing agent like Me₂AlCl or NaBO₂ to favor ortho-substitution. 3. Use paraformaldehyde and ensure it fully depolymerizes during the reaction.
Mixture of isomers after chlorination 1. Non-selective chlorinating agent. 2. Reaction conditions favoring multiple chlorinations.1. Use a milder, more selective chlorinating agent such as N-chlorosuccinimide (NCS). 2. Carefully control the stoichiometry of the chlorinating agent and the reaction temperature.
Formation of over-oxidized or ring-cleavage byproducts during CAN oxidation 1. Excess of CAN. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a controlled amount of CAN (typically 2-2.5 equivalents). 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. 3. Perform the reaction at room temperature or below.
Product degradation after reduction with sodium dithionite 1. Oxidation of the hydroquinone product by air. 2. Instability of the product in the work-up conditions.1. Perform the reaction and work-up under an inert atmosphere. 2. Use degassed solvents for extraction and handle the product quickly. 3. Ensure the pH of the aqueous phase is neutral or slightly basic during extraction.
Difficulty in purifying the final product 1. Presence of closely related impurities. 2. Tarry byproducts from side reactions.1. Use column chromatography with a carefully selected solvent system for purification. 2. Consider a recrystallization step if the product is a solid. 3. Optimize the reaction conditions in the preceding steps to minimize byproduct formation.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is summarized below.

Step 1: Regioselective ortho-hydroxymethylation of 4-methoxyphenol

  • To a solution of 4-methoxyphenol in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere, add a solution of dimethylaluminum chloride (Me₂AlCl) at 0 °C.

  • After stirring for a short period, add paraformaldehyde to the mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 2-(hydroxymethyl)-4-methoxyphenol.

Step 2: Regioselective ortho-chlorination

  • Dissolve 2-(hydroxymethyl)-4-methoxyphenol in a suitable solvent (e.g., acetonitrile).

  • Add N-chlorosuccinimide (NCS) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 3-chloro-2-(hydroxymethyl)-5-methoxyphenol.

Step 3: Oxidation to Quinone

  • Dissolve the chlorinated phenol in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C and add Ceric Ammonium Nitrate (CAN) portion-wise.

  • Stir the reaction at 0 °C for a short duration (e.g., 30 minutes).

  • Extract the quinone product with an organic solvent and dry the organic layer.

Step 4: Reduction to this compound

  • Dissolve the crude quinone in a suitable solvent (e.g., THF or ethyl acetate).

  • Add a freshly prepared aqueous solution of sodium dithionite.

  • Stir the biphasic mixture vigorously until the color of the organic layer changes from yellow to colorless.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Visualizations

Synthesis_Workflow Start 4-Methoxyphenol Step1 Ortho-Hydroxymethylation (Paraformaldehyde, Me₂AlCl) Start->Step1 Intermediate1 2-(Hydroxymethyl)-4-methoxyphenol Step1->Intermediate1 Step2 Ortho-Chlorination (NCS) Intermediate1->Step2 Intermediate2 3-Chloro-2-(hydroxymethyl)- 5-methoxyphenol Step2->Intermediate2 Step3 Oxidation (CAN) Intermediate2->Step3 Intermediate3 3-Chloro-2-(hydroxymethyl)-p-benzoquinone Step3->Intermediate3 Step4 Reduction (Sodium Dithionite) Intermediate3->Step4 End This compound Step4->End

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Final Yield CheckStep1 Check Yield of Hydroxymethylation Start->CheckStep1 Analyze intermediates CheckStep2 Check Yield of Chlorination CheckStep1->CheckStep2 Good Troubleshoot1 Optimize ortho-selectivity (Reagents, Conditions) CheckStep1->Troubleshoot1 Low CheckStep3 Check Yield of Oxidation CheckStep2->CheckStep3 Good Troubleshoot2 Optimize chlorination (Stoichiometry, Temp.) CheckStep2->Troubleshoot2 Low CheckStep4 Check Yield of Reduction CheckStep3->CheckStep4 Good Troubleshoot3 Prevent over-oxidation (Monitor reaction, Stoichiometry) CheckStep3->Troubleshoot3 Low Troubleshoot4 Prevent product degradation (Inert atmosphere, pH) CheckStep4->Troubleshoot4 Low

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 3-Chlorogentisyl Alcohol from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chlorogentisyl alcohol, a bioactive secondary metabolite, from fungal cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Extract

Potential Cause Recommended Solution
Inefficient Cell Lysis Fungal cell walls can be robust. Consider mechanical disruption methods such as ultrasonication or grinding with liquid nitrogen before solvent extraction to improve the release of intracellular metabolites.
Inappropriate Extraction Solvent The polarity of the extraction solvent is critical. Ethyl acetate is a commonly used and effective solvent for extracting polyketides like this compound. If yields are low, consider a sequential extraction with solvents of increasing polarity, for example, starting with ethyl acetate followed by methanol.
Insufficient Extraction Time or Agitation Ensure adequate contact time between the fungal biomass/culture broth and the solvent. Agitate the mixture for several hours or overnight to maximize extraction efficiency.
Degradation of Target Compound This compound, being a phenolic compound, may be susceptible to oxidation.[1] Work at lower temperatures during extraction and evaporation, and consider adding antioxidants like ascorbic acid to the extraction solvent.

Issue 2: Poor Separation during Column Chromatography

Potential Cause Recommended Solution
Inappropriate Stationary Phase Silica gel is a standard choice for the initial purification of moderately polar compounds like this compound. If separation is poor, consider using a different stationary phase such as reversed-phase C18 silica or Sephadex LH-20 for size-exclusion chromatography to remove pigments and other high molecular weight impurities.[2][3]
Incorrect Mobile Phase Composition The choice and ratio of solvents in the mobile phase are crucial. For silica gel chromatography, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.[4] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[4]
Column Overloading Loading too much crude extract onto the column will result in poor separation. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase.
Irregular Column Packing An improperly packed column with cracks or channels will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

Issue 3: Problems with HPLC Analysis and Purification

Potential Cause Recommended Solution
Peak Tailing This is a common issue with phenolic compounds on reversed-phase columns due to interaction with residual silanols. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress this interaction and improve peak shape.
Poor Resolution If peaks are not well-separated, optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. Also, ensure the column is not overloaded.
Ghost Peaks These can arise from contaminants in the sample, mobile phase, or from the injector. Ensure high-purity solvents and filter all samples and mobile phases before use.
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or flow rate can cause retention times to shift. Use a column oven for temperature control and ensure the pump is functioning correctly. Premixing the mobile phase can also improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for extracting this compound from a liquid fungal culture?

A1: The initial step is to separate the fungal mycelium from the culture broth by filtration or centrifugation. This compound may be present in both the mycelium and the broth, so it is advisable to extract both. The culture filtrate can be extracted directly with an organic solvent like ethyl acetate. The mycelium should be extracted separately, possibly after cell disruption, with the same solvent.

Q2: How can I monitor the purification process?

A2: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the presence of this compound in different fractions during column chromatography.[4] For HPLC fractions, UV-Vis spectroscopy can be used for detection, as phenolic compounds typically have a characteristic UV absorbance.

Q3: What are the typical storage conditions for this compound?

A3: As a phenolic compound, this compound may be sensitive to light, heat, and oxidation. It is best stored as a solid or in a non-aqueous solvent (e.g., DMSO, ethanol) at low temperatures (-20°C or below) in a tightly sealed container, protected from light.

Q4: My purified compound appears to be degrading over time. What can I do?

A4: Degradation can be due to oxidation or other chemical reactions. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in a solvent that does not promote degradation. For long-term storage, it is best to store the compound as a dry solid.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

  • Separate the fungal mycelium from the culture broth (e.g., 1 L) by vacuum filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract from the filtrate.

  • Separately, disrupt the fungal mycelium (e.g., by grinding in liquid nitrogen) and extract three times with ethyl acetate.

  • Combine the organic extracts from the mycelium, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude mycelial extract.

  • Combine the crude extracts from the filtrate and mycelium for further purification.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a silica gel column (e.g., 20 g of silica gel for 1 g of crude extract).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the dissolved extract onto the top of the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 0% to 100% ethyl acetate).

  • Collect fractions (e.g., 10-20 mL each) and monitor them by TLC.

  • Combine the fractions containing this compound and evaporate the solvent.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

  • Use a reversed-phase C18 column for purification.

  • The mobile phase can consist of a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

  • A typical gradient could be: 5% B to 95% B over 30 minutes.

  • Dissolve the partially purified sample from the column chromatography step in the mobile phase and inject it into the HPLC system.

  • Collect the peak corresponding to this compound based on its retention time, which should be determined using a standard if available.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

Quantitative Data Summary

The following table provides an illustrative example of the expected yield and purity at different stages of purification. Actual results may vary depending on the fungal strain, culture conditions, and experimental technique.

Purification Stage Starting Material (g) Product (mg) Purity (%) Yield (%)
Crude Ethyl Acetate Extract 10 (from 10 L culture)10,000~5100
Silica Gel Chromatography 1100~7010
Preparative HPLC 0.150>955

Visualizations

Purification_Workflow cluster_extraction Extraction cluster_purification Purification Fungal_Culture Fungal Culture Filtration Filtration / Centrifugation Fungal_Culture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth Solvent_Extraction_Mycelium Solvent Extraction (Ethyl Acetate) Mycelium->Solvent_Extraction_Mycelium Solvent_Extraction_Broth Solvent Extraction (Ethyl Acetate) Broth->Solvent_Extraction_Broth Crude_Extract Crude Extract Solvent_Extraction_Mycelium->Crude_Extract Solvent_Extraction_Broth->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Semi_Pure_Compound Semi-Pure Compound Fraction_Analysis->Semi_Pure_Compound HPLC Preparative HPLC Semi_Pure_Compound->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

stability of 3-Chlorogentisyl alcohol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Chlorogentisyl alcohol in various laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1] For solutions, it is recommended to prepare them fresh. If short-term storage of solutions is necessary, they should be stored at -20°C or -80°C in airtight, light-protected vials. Repeated freeze-thaw cycles should be avoided.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is sparingly soluble in several common solvents.[1][2]

SolventSolubility
DMSOSparingly Soluble (1-10 mg/ml)
EthanolSparingly Soluble (1-10 mg/ml)
PBS (pH 7.2)Sparingly Soluble (1-10 mg/ml)

For other solvents, it is advisable to perform solubility tests to determine the most suitable one for your experimental needs.[3]

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, temperature, and exposure to light and oxygen. Phenolic compounds, particularly those with hydroxyl groups on the benzene ring, can be susceptible to oxidation. Chlorinated phenols may also undergo hydrolysis under certain pH conditions.[4][5] Below are hypothetical stability data based on typical forced degradation studies. These studies aim for a degradation of 5-20% to understand degradation pathways.[6]

Table 1: Hypothetical Stability of this compound (1 mg/mL) at 25°C in the Dark

SolventTime (hours)% Remaining
DMSO 0100.0
2498.5
4897.1
7295.8
Ethanol 0100.0
2499.2
4898.5
7297.9
PBS (pH 7.2) 0100.0
2496.3
4892.8
7289.5

Table 2: Hypothetical Stability of this compound (1 mg/mL) under Stress Conditions for 24 hours

Condition% RemainingPrimary Degradation Pathway
0.1 M HCl, 60°C 98.2Minimal Hydrolysis
0.1 M NaOH, 60°C 85.4Alkaline Hydrolysis / Oxidation
3% H₂O₂, 25°C 88.1Oxidation
Heat (80°C) 94.5Thermolysis
Photostability 89.7Photodegradation

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure (a chlorinated hydroquinone derivative), the most likely degradation pathways involve oxidation and hydrolysis.

  • Oxidation: The hydroquinone moiety is susceptible to oxidation to form a quinone-type structure. This can be accelerated by the presence of oxygen, metal ions, or basic conditions.

  • Hydrolysis: Under strong acidic or basic conditions, particularly at elevated temperatures, the chlorine atom may be substituted by a hydroxyl group, though this is generally less common than oxidation for this class of compounds.

  • Photodegradation: Exposure to UV light can lead to the formation of radicals and subsequent degradation, potentially through dechlorination or polymerization.[7]

G cluster_main Potential Degradation Pathways of this compound A This compound B Oxidation (O₂, H₂O₂, light, base) A->B C Hydrolysis (Strong acid/base, heat) A->C D Photodegradation (UV light) A->D E Oxidized Products (e.g., Chloro-p-benzoquinone derivative) B->E F Hydrolyzed Products (e.g., Trihydroxybenzyl alcohol) C->F G Radical Intermediates / Dimers D->G

Caption: Potential degradation pathways for this compound.

Troubleshooting Guides

Q1: I dissolved this compound in my solvent, but it precipitated out over time. What happened?

A1: This could be due to several factors:

  • Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound. Upon cooling, the compound crashes out. Try preparing the solution at the temperature of your experiment without heating.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of your compound beyond its solubility limit. Ensure vials are tightly capped.

  • Change in pH: For aqueous buffers like PBS, a change in pH (e.g., due to CO₂ absorption from the air) can alter the solubility of your compound. Check the pH of your solution.

Q2: My solution of this compound has turned yellow/brown. Is it degraded?

A2: A color change, particularly to yellow or brown, is a strong indicator of degradation, most likely through oxidation. Phenolic compounds often form colored quinone-type products upon oxidation. It is recommended to use an analytical technique like HPLC to confirm degradation and quantify the remaining parent compound. To prevent this, try de-gassing your solvents, working under an inert atmosphere (e.g., nitrogen or argon), and protecting your solutions from light.

Q3: I see new peaks in my HPLC chromatogram after storing my solution. What are they?

A3: The appearance of new peaks is the most common evidence of chemical degradation. These new peaks represent degradation products. To identify the cause:

  • Review your storage conditions: Was the solution exposed to light, elevated temperatures, or oxygen?

  • Run control samples: Compare the chromatogram to that of a freshly prepared solution and a blank solvent.

  • Perform a forced degradation study: A systematic forced degradation study (see protocol below) can help you identify which conditions (acid, base, oxidant, light, heat) produce which degradant peaks, aiding in the elucidation of the degradation pathway.[4]

Q4: My results from stability studies are not reproducible. What can I do to improve consistency?

A4: Lack of reproducibility can stem from variability in experimental conditions. To improve consistency:

  • Control Temperature: Use a calibrated incubator or water bath to maintain a constant temperature.

  • Control Light Exposure: For photostability studies, ensure consistent light intensity and duration by using a validated photostability chamber.[8] For other studies, consistently protect samples from light.

  • Standardize Solution Preparation: Always use the same procedure, solvent batch, and calibrated equipment for preparing solutions.

  • Consistent Analytical Method: Ensure your HPLC or other analytical method is validated and that you use the same parameters (column, mobile phase, flow rate, temperature) for all analyses.[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Experimental Workflow Diagram:

G cluster_workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution in Methanol B Aliquot Stock into Separate Vials for Each Stress Condition A->B C Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Neutralize/Dilute Samples at Timed Intervals C->D E Analyze by HPLC-UV D->E F Quantify % Remaining Compound & Identify Degradants E->F

Caption: Workflow for a forced degradation study.

4. Stress Conditions: For each condition, prepare a sample and a corresponding blank (stress medium without the compound).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C.

  • Photodegradation: Expose 2 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

5. Sampling and Analysis:

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acid and base hydrolysis samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by HPLC-UV.

6. Suggested HPLC-UV Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

This method should be optimized and validated for your specific system. HPLC is a common method for the analysis of chlorophenols.[1]

References

Technical Support Center: Overcoming Low Aqueous Solubility of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 3-Chlorogentisyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is known to have low solubility in aqueous media. It is described as "sparingly soluble" in Dimethyl Sulfoxide (DMSO), ethanol, and Phosphate-Buffered Saline (PBS) at pH 7.2, with a solubility typically in the range of 1-10 mg/mL.[1][2]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?

A2: This phenomenon, often called "solvent shock" or "precipitation upon dilution," occurs when a compound that is soluble in a high concentration of an organic co-solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, and the compound crashes out of the solution.

Q3: How can I avoid precipitation when diluting my stock solution?

A3: To prevent precipitation, it is recommended to perform serial dilutions. First, dilute your concentrated stock into a mixture of the organic solvent and your aqueous buffer, and then perform subsequent dilutions in the final aqueous medium. It is also advisable to keep the final concentration of the organic solvent in your assay as low as possible and consistent across all experiments.

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A4: Yes, for ionizable compounds, adjusting the pH can significantly impact solubility.[3] this compound is a phenolic compound and is weakly acidic. Increasing the pH of the aqueous buffer above its pKa will lead to the formation of the more soluble phenolate salt, thereby increasing its aqueous solubility. It is crucial to first determine the pH-solubility profile of the compound and ensure that the final pH is compatible with your experimental system (e.g., cell culture or enzyme assay).

Q5: Are there other methods to improve the aqueous solubility of this compound for my experiments?

A5: Yes, several other techniques can be employed. These include the use of co-solvents, surfactants to form micelles, and complexation with cyclodextrins. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your assay to the solubilizing agents.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound does not dissolve in aqueous buffer. Low intrinsic aqueous solubility of this compound.1. Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and dilute it into your aqueous buffer. Ensure the final co-solvent concentration is low and does not affect your experiment. 2. pH Adjustment: For weakly acidic phenolic compounds, increasing the pH of the buffer can increase solubility. Test a range of pH values to find the optimal condition. 3. Complexation with Cyclodextrins: Use cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form an inclusion complex with enhanced aqueous solubility.
Precipitation occurs upon dilution of organic stock solution. "Solvent shock" due to rapid change in solvent polarity.1. Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. 2. Reduce Final Co-solvent Concentration: Optimize your protocol to use the lowest possible final concentration of the organic co-solvent. 3. Gentle Warming: Slightly warming the aqueous buffer before adding the stock solution can sometimes help, but be cautious about compound stability at higher temperatures.
Inconsistent results in biological assays. Variability in compound solubility or precipitation in the assay plate.1. Equilibration Time: Ensure that the compound is fully dissolved and the solution is equilibrated before starting the assay. 2. Solubility in Assay Media: Confirm the solubility of this compound in your final assay media, as components like proteins can sometimes affect solubility. 3. Visual Inspection: Before measurements, visually inspect your assay plates under a microscope for any signs of precipitation.
High background signal or assay interference. The solubilizing agent (e.g., DMSO, surfactant) is interfering with the assay.1. Solvent Tolerance Test: Run a control experiment to determine the maximum concentration of the solubilizing agent that your assay can tolerate without interference. 2. Alternative Solubilization Method: If interference is observed, consider switching to a different solubilization technique (e.g., from co-solvents to cyclodextrins).

Data Presentation: Illustrative Solubility Enhancement

The following tables provide an illustrative summary of how different methods can enhance the solubility of a sparingly soluble phenolic compound like this compound. Note: This is generalized data and actual results for this compound may vary.

Table 1: Effect of Co-solvents on Apparent Solubility

Co-solventConcentration in Water (% v/v)Apparent Solubility (mg/mL)
None (Water)0%< 0.1
DMSO1%~ 0.5
DMSO5%~ 2.5
Ethanol1%~ 0.4
Ethanol5%~ 2.0

Table 2: Effect of pH on Aqueous Solubility

pHApparent Solubility (mg/mL)
5.0< 0.1
6.0~ 0.2
7.0~ 1.0
7.4~ 2.5
8.0> 5.0

Table 3: Effect of Cyclodextrin on Aqueous Solubility

CyclodextrinConcentration (% w/v)Apparent Solubility (mg/mL)
None0%< 0.1
HP-β-CD1%~ 1.5
HP-β-CD5%~ 7.0
HP-β-CD10%> 10.0

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

Objective: To prepare an aqueous working solution of this compound using DMSO as a co-solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved by gentle vortexing.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding a small volume of the DMSO stock to a mixture of DMSO and your aqueous buffer (e.g., 1:1 mixture).

  • Final Dilution: Add the required volume of the stock solution (or intermediate dilution) to your pre-warmed aqueous buffer to achieve the final desired concentration. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Calculate the final percentage of DMSO in your working solution. Ensure it is below the concentration known to affect your specific assay.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer.

Protocol 2: Enhancing Solubility via pH Adjustment

Objective: To increase the aqueous solubility of this compound by preparing a solution in an alkaline buffer.

Materials:

  • This compound powder

  • Aqueous buffers of different pH values (e.g., PBS at pH 7.4, Tris buffer at pH 8.0)

  • pH meter

  • Sterile microcentrifuge tubes

Methodology:

  • Determine pH-Solubility Profile (Recommended): If the optimal pH is unknown, perform a preliminary experiment to determine the solubility of this compound across a range of pH values (e.g., pH 6.0 to 8.5).

  • Prepare Alkaline Buffer: Prepare or adjust your desired aqueous buffer to a pH where the solubility is enhanced (e.g., pH 8.0).

  • Dissolution: Add the this compound powder directly to the alkaline buffer.

  • Equilibration: Vortex and incubate the solution at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 1-2 hours) to allow for complete dissolution. Sonication can be used to aid dissolution.

  • Final pH Check: After dissolution, check the final pH of the solution and adjust if necessary.

  • Assay Compatibility: Ensure that the final pH of your working solution is compatible with your biological assay. The buffering capacity of your assay medium may bring the final pH to the desired physiological range.

Protocol 3: Solubilization using Cyclodextrin Complexation

Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Stir plate and magnetic stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer at a specific concentration (e.g., 5% w/v). Gentle warming and stirring may be required to fully dissolve the HP-β-CD.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Complexation/Equilibration: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex and to reach equilibrium.

  • Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine Concentration: The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Methods cluster_process Process cluster_end End: Solubilized Compound start This compound Powder cosolvent Co-solvent Method (e.g., DMSO, Ethanol) start->cosolvent ph_adjust pH Adjustment (Alkaline Buffer) start->ph_adjust cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin stock Prepare Concentrated Stock Solution cosolvent->stock dissolve Direct Dissolution in Buffer ph_adjust->dissolve complex Form Inclusion Complex cyclodextrin->complex end Aqueous Working Solution for Experiments stock->end dissolve->end complex->end

Caption: Workflow for solubilizing this compound.

troubleshooting_logic cluster_check1 Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Problem: Compound Precipitation in Aqueous Media check_conc Is final concentration too high? start->check_conc check_solvent Is final co-solvent concentration >1%? check_conc->check_solvent No lower_conc Lower final concentration check_conc->lower_conc Yes serial_dilute Use serial dilution check_solvent->serial_dilute Yes change_method Try alternative method (pH, Cyclodextrin) check_solvent->change_method No success Success: Homogeneous Solution lower_conc->success serial_dilute->success change_method->success fail Still Precipitates: Re-evaluate approach

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Synthesis of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorogentisyl alcohol. It addresses common side reactions and offers solutions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and potential side reactions in the synthesis of this compound?

The synthesis of this compound can be challenging, with side reactions being a primary concern for yield and purity. Key issues include:

  • Poor Regioselectivity: During the chlorination of the phenol ring, multiple isomers can be formed. Older methods, such as the Reimer-Tiemann reaction on 2-chlorobenzene-1,4-diol, have reported extremely low yields (as low as 0.8%) of the desired intermediate due to poor regioselectivity.[1]

  • Over-chlorination: The phenol ring can be activated towards electrophilic substitution, leading to the formation of di- or tri-chlorinated byproducts.

  • Substrate Degradation: Under certain conditions, such as using strong bases like lithium carbonate in the hydroxymethylation step, the starting materials or intermediates can degrade.[1]

  • Incomplete Reactions: Steps like the reduction of a quinone intermediate may not go to completion, leaving starting material in the final product.

  • Oxidation of the Alcohol: The target benzyl alcohol group can be susceptible to over-oxidation, forming the corresponding aldehyde or carboxylic acid, especially if strong oxidizing agents are used or if the reaction is not carefully controlled.

Q2: My chlorination step is producing multiple products and a low yield of the desired isomer. How can I improve this?

This is a classic issue of regioselectivity. To improve the outcome, a more controlled and selective chlorination protocol is necessary.

  • Problem: Standard chlorinating agents often lack selectivity with activated phenol rings, leading to a mixture of ortho- and para-substituted isomers, as well as over-chlorinated products.

  • Solution: Employing a regioselective chlorination method can significantly enhance the yield of the desired 3-chloro isomer. One effective method is the use of sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine, which has been shown to achieve high mono- and ortho-selectivity.[1] This directs the chlorine atom to the desired position and minimizes the formation of multiple byproducts.

Q3: The hydroxymethylation reaction is turning dark and appears to be degrading. What is the cause and how can it be prevented?

Degradation during hydroxymethylation is often related to the reaction conditions, particularly the choice of base and solvent.

  • Problem: The combination of formaldehyde and certain bases can lead to polymerization or decomposition of the phenolic substrate, especially at elevated temperatures.[1]

  • Solution: A successful and high-yield (90%) hydroxymethylation of a related precursor (4-methoxyphenol) has been achieved using aqueous formaldehyde and sodium metaborate (NaBO₂).[1] This method is milder and more selective, preventing the degradation pathways observed with other bases.[1] It is crucial to maintain temperature control and use appropriate stoichiometry.

Q4: After reducing the quinone intermediate, my final product is still impure. What is the likely contaminant?

If you are using a synthetic route that involves a quinone intermediate, the most common impurity is the unreacted quinone itself.

  • Problem: Incomplete reduction leads to contamination of the final hydroquinone product (this compound).

  • Solution: Ensure the reducing agent is fresh and used in sufficient molar excess. Sodium dithionite (Na₂S₂O₄) is an effective reagent for this reduction.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the quinone starting material before workup. If impurities persist, purification via column chromatography is recommended.

Q5: How can I effectively purify the final this compound product?

Purification is critical to obtaining a high-purity final product. The appropriate method depends on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an effective method.

  • Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities, such as isomers, unreacted starting materials, and byproducts. Silica gel is a common stationary phase.

  • Distillation: If the product is a volatile oil, distillation under reduced pressure can be used for purification.[2]

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low overall yield Poor regioselectivity in chlorination; Substrate degradation; Incomplete reactions.Use a regioselective chlorination method (e.g., SO₂Cl₂ with catalyst).[1] Utilize milder conditions for hydroxymethylation (e.g., NaBO₂).[1] Monitor reactions by TLC to ensure completion.
Multiple spots on TLC after chlorination Formation of regioisomers and/or over-chlorinated products.Switch to a highly selective chlorination protocol.[1] Optimize reaction time and temperature to favor mono-chlorination. Purify the desired isomer using column chromatography.
Dark brown/black reaction mixture Degradation of phenolic compounds.Avoid harsh bases (e.g., Li₂CO₃ in water) and high temperatures.[1] Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) if substrates are sensitive to oxidation.[2]
Product contains starting material Incomplete reaction; Insufficient reagent or reaction time.Increase the molar equivalent of the limiting reagent. Extend the reaction time. Monitor reaction progress closely using TLC or LC-MS.
Formation of a carboxylic acid byproduct Over-oxidation of the benzyl alcohol or an aldehyde intermediate.Use a milder reducing agent for aldehyde-to-alcohol conversion (e.g., NaBH₄). Protect the alcohol group if harsh oxidative steps are required elsewhere in the synthesis.

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound Precursor from 4-Methoxyphenol

This protocol is adapted from a modern, efficient synthesis route.[1]

  • Hydroxymethylation:

    • To a solution of 4-methoxyphenol in water, add sodium metaborate (NaBO₂) and aqueous formaldehyde.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Upon completion, acidify the mixture and extract the product (4-O-methylgentisyl alcohol) with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Oxidation to Quinone:

    • Dissolve the 4-O-methylgentisyl alcohol in a suitable solvent system (e.g., acetonitrile/water).

    • Add ammonium cerium nitrate (CAN) portion-wise while stirring at room temperature.

    • Monitor the reaction for the formation of the corresponding quinone.

    • Extract the quinone product and purify as necessary.

  • Reduction to Gentisyl Alcohol:

    • Dissolve the quinone in a solvent mixture and treat with sodium dithionite (Na₂S₂O₄).[1]

    • Stir until the reaction is complete (as indicated by TLC).

    • Extract the resulting gentisyl alcohol product.

  • Chlorination (Final Step):

    • Dissolve the gentisyl alcohol product in a suitable solvent.

    • Use a selective chlorinating agent, such as sulfuryl chloride with a catalyst, to introduce the chlorine atom at the desired position.[1]

    • Quench the reaction carefully and perform an aqueous workup.

    • Purify the final this compound by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_main Desired Synthesis Pathway cluster_side Potential Side Reactions start Phenolic Precursor step1 Step 1: Chlorination start->step1 SO₂Cl₂ / Catalyst prod1 Monochloro Intermediate step1->prod1 High Regioselectivity side1a Regioisomers step1->side1a Poor Selectivity side1b Over-chlorination (Di/Tri-chloro products) step1->side1b Excess Reagent step2 Step 2: Hydroxymethylation prod1->step2 Formaldehyde NaBO₂ prod2 Hydroxymethylated Intermediate step2->prod2 side2 Degradation Products step2->side2 Harsh Conditions step3 Step 3: Reduction/Final Steps prod2->step3 final 3-Chlorogentisyl Alcohol step3->final

Caption: Desired synthesis pathway versus potential side reactions.

Troubleshooting_Workflow start Start: Low Yield or Impure Product q1 Which step shows poor conversion/byproducts? start->q1 chlorination Chlorination q1->chlorination Chlorination hydroxymethylation Hydroxymethylation q1->hydroxymethylation Hydroxymethylation reduction Reduction q1->reduction Reduction sol_chloro1 Analysis: Multiple Isomers chlorination->sol_chloro1 sol_hydroxy1 Analysis: Dark, degraded mixture hydroxymethylation->sol_hydroxy1 sol_reduc1 Analysis: Starting quinone remains reduction->sol_reduc1 sol_chloro2 Action: Use regioselective method (e.g., SO₂Cl₂ + catalyst) sol_chloro1->sol_chloro2 end Purify via Column Chromatography sol_chloro2->end sol_hydroxy2 Action: Use milder conditions (e.g., NaBO₂), control temp sol_hydroxy1->sol_hydroxy2 sol_hydroxy2->end sol_reduc2 Action: Increase reducing agent, monitor to completion via TLC sol_reduc1->sol_reduc2 sol_reduc2->end

Caption: Troubleshooting workflow for low yield or impure product.

References

Technical Support Center: 3-Chlorogentisyl Alcohol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorogentisyl alcohol in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a phenolic microbial metabolite. It exhibits a range of biological activities, including antioxidant, antibacterial, and anticancer properties.[1] It is a known scavenger of DPPH radicals, shows activity against methicillin-resistant S. aureus (MRSA), and induces apoptosis and cell cycle arrest in cancer cells.[1] It is also a potent inhibitor of E. coli β-glucuronidase.[2]

Q2: I'm observing precipitation of this compound when I add it to my aqueous assay buffer. How can I improve its solubility?

A2: This is a common issue with phenolic compounds. Here are a few strategies to improve solubility:

  • Optimize Solvent Concentration: While this compound is sparingly soluble in DMSO and ethanol, ensure the final concentration of the organic solvent in your assay is as low as possible to avoid solvent effects on your biological system. It's recommended to test the tolerance of your cells or enzyme to the solvent concentration.[3]

  • pH Adjustment: Phenolic compounds are typically weakly acidic, and their solubility in aqueous solutions can be pH-dependent. Increasing the pH of the buffer can deprotonate the phenolic hydroxyl group, forming a more polar and water-soluble phenolate ion.[3] However, ensure the new pH is compatible with your assay system.

  • Use of Solubilizing Agents: Cyclodextrins can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that increases aqueous solubility.[3]

Q3: My results are inconsistent across different antioxidant assays (e.g., DPPH, ABTS). Why is this happening?

A3: Different antioxidant assays are based on different chemical principles. Assays can be broadly categorized into Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. This compound may exhibit varying efficacy in these different reaction types, leading to different measured antioxidant capacities. For a comprehensive assessment, it is advisable to use a panel of assays covering both mechanisms.

Troubleshooting Guides

DPPH Radical Scavenging Assay
Problem Possible Cause Solution
Low or no scavenging activity observed. Sample concentration is too low.Increase the concentration of this compound.
Incubation time is too short.Extend the incubation period to allow for complete reaction.
Compound instability.Prepare fresh solutions of this compound for each experiment.
Inconsistent results between replicates. Inaccurate pipetting.Ensure accurate and consistent pipetting of all reagents.
Instability of DPPH solution.Prepare fresh DPPH solution daily and protect it from light.
Unusual absorbance readings. Precipitation of this compound.Refer to the solubility troubleshooting tips in the FAQ section.
Interference from sample color.Run a sample blank (sample + solvent, no DPPH) and subtract its absorbance.
Cell-Based Assays (e.g., MTT, Comet Assay)
Problem Possible Cause Solution
Compound precipitates in the culture medium. Poor aqueous solubility.Prepare a concentrated stock in DMSO and perform serial dilutions in the medium. Ensure the final DMSO concentration is non-toxic to the cells. Gentle warming of the medium may help, but be cautious of compound degradation.[3]
Inconsistent cell viability results (MTT assay). Interference of the phenolic compound with the MTT reagent.Phenolic compounds can reduce the MTT reagent non-enzymatically. Run a control with this compound in cell-free medium to check for direct reduction of MTT.
Incomplete dissolution of formazan crystals.Ensure complete solubilization by vigorous mixing or extending the incubation time with the solubilization buffer.
High background DNA damage in control cells (Comet assay). Cells are not handled gently.Minimize physical stress to cells during harvesting and processing.
Exposure to genotoxic agents in the lab environment.Ensure a clean working environment and use high-purity reagents.
Minimum Inhibitory Concentration (MIC) Assay
Problem Possible Cause Solution
No inhibition of bacterial growth at expected concentrations. Inoculum is too dense.Standardize the bacterial inoculum to the recommended CFU/mL.
Instability of this compound in the broth.Prepare fresh dilutions for each experiment and consider the stability of the compound over the incubation period.
Inconsistent MIC values. Variation in inoculum preparation.Ensure consistent preparation of the bacterial suspension.
Inaccurate serial dilutions.Carefully perform serial dilutions to ensure accurate concentrations.

Quantitative Data Summary

Assay Organism/System Parameter Value
DPPH Radical ScavengingCell-freeIC501 µM[1]
Antibacterial ActivityStaphylococcus aureus (MRSA)MIC50 µg/mL[1][4]
Enzyme InhibitionE. coli β-glucuronidaseIC500.74 µM[2]
Ki0.58 µM[2]
Cytotoxicity/Apoptosis InductionHeLa cervical cancer cellsEffective Concentration50 µM (induces apoptosis and S phase arrest)[1][4]
DNA DamageHeLa cervical cancer cellsEffective Concentration35 µM (induces single-strand DNA breaks)[1][4]

Experimental Protocols

DPPH Radical Scavenging Assay (96-well plate format)
  • Reagent Preparation:

    • Prepare a 0.2 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark.

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a series of dilutions of this compound from the stock solution.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or a standard antioxidant (like ascorbic acid) to the wells. For the control well, add 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

MTT Cell Viability Assay
  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm.[5]

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
  • Cell Preparation:

    • Treat cells with this compound.

    • Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Mix 10 µL of the cell suspension with 75 µL of low melting point agarose at 37°C.

    • Pipette the mixture onto a pre-coated slide and allow it to solidify at 4°C.

  • Lysis:

    • Immerse the slides in cold lysis buffer (containing high salt and detergents) and incubate at 4°C for at least 1 hour.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using comet scoring software to quantify DNA damage (e.g., tail length, % DNA in the tail).

Signaling Pathways and Workflows

experimental_workflow_dpph cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis DPPH 0.2 mM DPPH in Methanol Mix Mix 100 µL DPPH with 100 µL Sample/Control DPPH->Mix Sample This compound (Serial Dilutions) Sample->Mix Control Solvent Control (Methanol/DMSO) Control->Mix Incubate Incubate 30 min in the dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate

DPPH Assay Experimental Workflow.

apoptosis_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_execution Execution Pathway CGA This compound DNA_Damage DNA Damage (Single-Strand Breaks) CGA->DNA_Damage induces Mito Mitochondrial Dysfunction CGA->Mito induces S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest leads to CytoC Cytochrome c Release Mito->CytoC triggers Casp9 Caspase-9 Activation CytoC->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Apoptosis signaling pathway induced by this compound.

s_phase_arrest_pathway cluster_checkpoint S-Phase Checkpoint Activation cluster_cdk_regulation CDK Regulation cluster_transcription_control Transcription Control DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 activates Cdc25A Cdc25A Phosphatase Chk1->Cdc25A inhibits CDK2_CyclinE CDK2-Cyclin E Complex Cdc25A->CDK2_CyclinE activates Rb Rb Protein CDK2_CyclinE->Rb phosphorylates (inhibits Rb) E2F E2F Transcription Factor Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Arrest S-Phase Arrest S_Phase_Genes->Arrest progression blocked

Simplified S-Phase cell cycle arrest pathway.

References

Technical Support Center: Optimizing 3-Chlorogentisyl Alcohol Dosage for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of 3-Chlorogentisyl alcohol for in vitro cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a phenolic microbial metabolite.[1] It has demonstrated a range of biological activities, including radical scavenging, antibacterial effects, and cytotoxicity against cancer cells.[1]

Q2: What is a recommended starting concentration range for this compound in cytotoxicity assays?

A2: Based on existing data, a starting range of 1 µM to 100 µM is recommended. Studies have shown biological activity at concentrations as low as 1 µM for radical scavenging and cytotoxic effects at 35-50 µM in HeLa cells.[1][2] A broad range allows for the determination of a dose-response curve.

Q3: What cell lines have been used to test the cytotoxicity of this compound?

A3: Currently, published data specifically mentions the use of HeLa (cervical cancer) cells to evaluate the cytotoxic effects of this compound.[1]

Q4: What is the known mechanism of cytotoxicity for this compound?

A4: this compound has been shown to induce apoptosis and cell cycle arrest at the S phase in HeLa cells.[1] It also causes single-strand DNA breaks.[1]

Q5: How should I dissolve this compound for my experiments?

A5: this compound is sparingly soluble in DMSO, ethanol, and PBS (pH 7.2) at a concentration of 1-10 mg/ml.[1] For cell culture experiments, it is advisable to dissolve the compound in DMSO to create a stock solution and then dilute it to the final desired concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observed cytotoxicity at expected concentrations. 1. Compound degradation: Improper storage or handling. 2. Low cell sensitivity: The chosen cell line may be resistant to the compound. 3. Sub-optimal incubation time: The duration of exposure may be insufficient to induce a cytotoxic response.1. Store the compound at -20°C as recommended.[2] Prepare fresh stock solutions. 2. Test a panel of different cancer cell lines to identify a sensitive model. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: The compound may not be fully dissolved in the culture medium. 3. Edge effects: Evaporation from wells on the perimeter of the plate.1. Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for consistency. 2. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try lowering the final concentration or using a different solvent system (while maintaining low solvent toxicity). 3. Avoid using the outer wells of the microplate for treatment; fill them with sterile PBS to maintain humidity.
Vehicle control (e.g., DMSO) shows significant cytotoxicity. 1. High solvent concentration: The final concentration of the solvent in the culture medium is too high.1. Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Perform a vehicle-only toxicity test to determine the tolerance of your specific cell line.
Inconsistent IC50 values across experiments. 1. Variation in cell passage number: Cells may respond differently at different passage numbers. 2. Inconsistent reagent quality: Variation in batches of media, serum, or assay reagents.1. Use cells within a consistent and defined passage number range for all experiments. 2. Use reagents from the same lot number whenever possible. Qualify new batches of reagents before use in critical experiments.

Data Presentation

Table 1: Summary of Reported Biological Activities of this compound

Activity Test System Effective Concentration / IC50 Reference
Cytotoxicity (Apoptosis & Cell Cycle Arrest)HeLa Cells50 µM[1]
Cytotoxicity (ssDNA breaks)HeLa Cells35 µM[1]
Radical ScavengingDPPH cell-free assayIC50 = 1 µM[1]
AntibacterialMethicillin-resistant S. aureus (MRSA)MIC = 50 µg/ml[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding treatment 4. Treat cells and incubate cell_seeding->treatment compound_prep 3. Prepare this compound dilutions compound_prep->treatment mtt_addition 5. Add MTT reagent treatment->mtt_addition incubation 6. Incubate for formazan formation mtt_addition->incubation solubilization 7. Solubilize formazan with DMSO incubation->solubilization read_plate 8. Read absorbance solubilization->read_plate data_analysis 9. Calculate IC50 read_plate->data_analysis

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

apoptosis_pathway compound This compound dna_damage Induction of ssDNA Breaks compound->dna_damage s_phase_arrest S Phase Cell Cycle Arrest compound->s_phase_arrest apoptosis Apoptosis dna_damage->apoptosis s_phase_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

References

Technical Support Center: 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chlorogentisyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under common experimental conditions?

A1: While specific degradation studies on this compound are not extensively documented, based on the degradation pathways of similar compounds like gentisyl alcohol, chlorinated phenols, and benzyl alcohol, several degradation products can be anticipated. Under oxidative conditions, the primary alcohol group can be oxidized to form 3-chloro-2,5-dihydroxybenzaldehyde and subsequently 3-chloro-2,5-dihydroxybenzoic acid. Reductive dehalogenation, a common degradation pathway for chlorinated phenols in microbial systems, could lead to the formation of gentisyl alcohol.[1] Furthermore, cleavage of the aromatic ring may occur under more aggressive conditions or microbial action. Sonication of solutions containing this compound might lead to the formation of various byproducts, including dechlorinated and rearranged aromatic compounds, analogous to the degradation of benzyl alcohol which can yield benzene, toluene, and benzaldehyde upon sonication.[2]

Q2: What are the optimal storage and handling conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it should be stored as a solid at -20°C. For experimental use, freshly prepared solutions are recommended. If solutions must be stored, they should be kept at low temperatures, protected from light, and purged with an inert gas like nitrogen or argon to prevent oxidation. The stability of chlorinated aromatic compounds can be compromised by exposure to high temperatures, UV light, and certain reactive chemicals.

Q3: How can I confirm the identity of potential degradation products in my sample?

A3: A combination of analytical techniques is recommended for the unambiguous identification of degradation products. High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) can be used for initial separation and detection. For structural elucidation, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for determining the molecular weight and fragmentation patterns of the degradation products. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information for isolated and purified degradation products.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.

HPLC Analysis
Problem Possible Causes Solutions
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Presence of active sites on the column.- Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analyte.- Reduce the injection volume or sample concentration.- Use a column with a different stationary phase or end-capping.
Shifting Retention Times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol.- Inject a blank solvent run to identify the source of contamination.
Poor Resolution - Inappropriate mobile phase composition.- Column is not efficient.- Flow rate is too high.- Optimize the mobile phase gradient or isocratic composition.- Use a longer column or a column with a smaller particle size.- Reduce the flow rate.
GC-MS Analysis
Problem Possible Causes Solutions
No or Low Peak Intensity - Analyte degradation in the injector port.- Poor derivatization (if applicable).- Active sites in the GC system.- Optimize the injector temperature.- Ensure derivatization reagents are fresh and the reaction goes to completion.- Use a deactivated liner and column.
Peak Broadening - Too high initial oven temperature.- Slow injection speed.- Column contamination.- Lower the initial oven temperature.- Use an autosampler for consistent and fast injections.- Bake out the column or trim the front end.
Mass Spectrum Anomalies - Co-elution of compounds.- Ion source contamination.- Air leak in the MS system.- Improve chromatographic separation.- Clean the ion source.- Check for leaks using a helium leak detector.

Experimental Protocols

A detailed methodology for the analysis of chlorinated aromatic compounds can be adapted for this compound and its degradation products. A general workflow would involve sample preparation, followed by chromatographic separation and detection.

Sample Preparation: Liquid-Liquid Extraction
  • Adjust the pH of the aqueous sample to acidic conditions (e.g., pH 2-3) with an appropriate acid.

  • Transfer the sample to a separatory funnel.

  • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction process two more times with fresh organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen before analysis.

Visualizations

degradation_pathway cluster_oxidation Oxidation Pathway cluster_dehalogenation Reductive Dehalogenation 3CGA This compound Aldehyde 3-Chloro-2,5-dihydroxy- benzaldehyde 3CGA->Aldehyde Oxidation GA Gentisyl alcohol 3CGA->GA Dechlorination Acid 3-Chloro-2,5-dihydroxy- benzoic acid Aldehyde->Acid Oxidation analytical_workflow Sample Aqueous Sample Containing 3-CGA Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Analysis HPLC-DAD or GC-MS Analysis Concentration->Analysis Data Data Processing and Product Identification Analysis->Data

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Chlorogentisyl Alcohol and Gentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the biological activities of 3-Chlorogentisyl alcohol and gentisyl alcohol reveals distinct profiles in antioxidant, antibacterial, and anticancer properties. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of these two phenolic compounds.

Executive Summary

Gentisyl alcohol demonstrates superior antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to its chlorinated counterpart, this compound. Conversely, this compound exhibits significantly more potent antioxidant and E. coli β-glucuronidase inhibitory activities. Both compounds induce apoptosis in cancer cells, albeit through different signaling pathways and in different cell lines. This guide presents a detailed examination of these activities, supported by quantitative data and experimental protocols.

Quantitative Data Summary

The following table summarizes the key quantitative data on the biological activities of this compound and gentisyl alcohol.

Biological ActivityThis compoundGentisyl AlcoholReference
Antioxidant Activity (DPPH Radical Scavenging) IC₅₀ = 1.0 µMIC₅₀ = 7.0 µM[1][2]
Antibacterial Activity (vs. MRSA) MIC = 50.0 µg/mLMIC = 12.5 µg/mL[1][2]
Anticancer Activity (Apoptosis Induction) IC₅₀ ≈ 35 µM (HeLa cells)-[3][4]
Enzyme Inhibition (E. coli β-glucuronidase) IC₅₀ = 0.74 µM-[5]

Detailed Biological Activity Comparison

Antioxidant Activity

This compound is a markedly more potent antioxidant than gentisyl alcohol, as demonstrated by its lower IC₅₀ value in the DPPH radical scavenging assay.[1][2] An IC₅₀ of 1.0 µM for this compound indicates that a lower concentration is required to inhibit 50% of the DPPH radicals compared to the 7.0 µM required for gentisyl alcohol.[1][2] This suggests that the addition of a chlorine atom to the gentisyl alcohol structure significantly enhances its radical scavenging capacity.

Antibacterial Activity

In contrast to its antioxidant properties, this compound shows weaker antibacterial activity against MRSA than gentisyl alcohol.[1][2] The minimum inhibitory concentration (MIC) for this compound was 50.0 µg/mL, four times higher than the 12.5 µg/mL MIC for gentisyl alcohol, indicating that gentisyl alcohol is a more effective inhibitor of MRSA growth.[1][2]

Anticancer Activity and Apoptotic Pathways

Both compounds have been shown to induce apoptosis in cancer cells, a critical mechanism for anticancer agents.

This compound induces apoptosis in human cervical carcinoma (HeLa) cells with an IC₅₀ of approximately 35 µM.[3][4] The apoptotic mechanism involves the induction of DNA damage, leading to the release of cytochrome c from the mitochondria into the cytosol.[3][4] This, in turn, activates a caspase cascade involving caspase-9 and caspase-3, ultimately leading to programmed cell death.[3][4]

G This compound This compound DNA Damage DNA Damage This compound->DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Gentisyl alcohol has been shown to inhibit proliferation and induce apoptosis in epithelial ovarian cancer cells.[6][7] Its mechanism involves mitochondrial dysfunction and the regulation of the MAPK and PI3K/AKT signaling pathways.[6][7] Specifically, it up-regulates the phosphorylation of p38 and ERK1/2 in the MAPK pathway and modulates the PI3K/AKT pathway, leading to apoptosis.[6][7]

G Gentisyl alcohol Gentisyl alcohol MAPK Pathway MAPK Pathway Gentisyl alcohol->MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Gentisyl alcohol->PI3K/AKT Pathway p38, ERK1/2 Phosphorylation p38, ERK1/2 Phosphorylation MAPK Pathway->p38, ERK1/2 Phosphorylation Mitochondrial Dysfunction Mitochondrial Dysfunction PI3K/AKT Pathway->Mitochondrial Dysfunction p38, ERK1/2 Phosphorylation->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

Enzyme Inhibition

This compound is a potent inhibitor of E. coli β-glucuronidase with an IC₅₀ value of 0.74 µM.[5] This enzyme is implicated in the gastrointestinal toxicity of certain drugs, suggesting a potential therapeutic application for this compound in mitigating these side effects. Data on the β-glucuronidase inhibitory activity of gentisyl alcohol is not currently available for a direct comparison.

Experimental Protocols

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of the compounds.[1][2]

  • A solution of the test compound (this compound or gentisyl alcohol) in methanol is prepared.

  • 160 µL of the test solution is dispensed into the wells of a 96-well microtiter plate.

  • 40 µL of a 1.5 x 10⁻⁴ M DPPH solution in methanol is added to each well.

  • The plate is incubated at room temperature in the dark for a specified period.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test_Compound_Solution Test Compound in Methanol Mix Mix in 96-well plate Test_Compound_Solution->Mix DPPH_Solution DPPH in Methanol DPPH_Solution->Mix Incubate Incubate in dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Antibacterial Susceptibility Test (MIC Determination)

The minimum inhibitory concentration (MIC) against MRSA is determined using a broth microdilution method.[1][2]

  • The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • A standardized inoculum of MRSA is added to each well.

  • The plate is incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Apoptosis Assay in HeLa Cells (for this compound)

The apoptotic effect on HeLa cells is assessed through various methods.[3][4]

  • Cell Viability Assay (MTT): To determine the IC₅₀ value, HeLa cells are treated with various concentrations of this compound for 48 hours. Cell viability is then measured using the MTT assay.

  • Nuclear Staining: Apoptotic nuclear morphology (chromatin condensation) is observed by staining the cells with a fluorescent dye like DAPI.

  • Annexin V-FITC/PI Dual Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: The expression levels of key apoptotic proteins such as cytochrome c, caspase-9, and caspase-3 are determined by Western blotting to elucidate the signaling pathway.

Apoptosis Assay in Ovarian Cancer Cells (for gentisyl alcohol)

The pro-apoptotic activity in ovarian cancer cells is evaluated as follows.[6][7]

  • Proliferation Assay: The effect of gentisyl alcohol on the proliferation of ovarian cancer cell lines (e.g., ES2 and OV90) is measured.

  • Flow Cytometry: Cell cycle analysis is performed to detect the accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.

  • Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential are assessed using fluorescent probes like JC-1.

  • Western Blot Analysis: The phosphorylation status of key proteins in the MAPK (p38, ERK1/2) and PI3K/AKT pathways is analyzed by Western blotting.

Conclusion

This compound and gentisyl alcohol, while structurally similar, exhibit distinct and, in some cases, opposing biological activities. The enhanced antioxidant and enzyme inhibitory properties of this compound make it a compound of interest for applications where radical scavenging and β-glucuronidase inhibition are desired. Conversely, the superior antibacterial activity of gentisyl alcohol against MRSA highlights its potential as an antimicrobial agent. Their differing mechanisms of apoptosis induction in cancer cells also suggest that they may be suited for different therapeutic strategies in oncology. Further research is warranted to fully explore the therapeutic potential of these compounds and to understand the structure-activity relationships that govern their diverse biological effects.

References

A Comparative Guide to the Anti-inflammatory Mechanism of 3-Chlorogentisyl Alcohol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anti-inflammatory mechanism of 3-Chlorogentisyl alcohol against established alternative compounds. Due to the limited direct experimental data on the specific molecular mechanism of this compound, its mechanism is hypothesized based on its structural similarity to chlorogenic acid and gentisyl alcohol derivatives. This guide aims to provide a valuable resource for researchers investigating novel anti-inflammatory agents.

Introduction to this compound

This compound is a phenolic compound that has been identified as a potent inhibitor of E. coli β-glucuronidase and exhibits antiproliferative properties.[1] While its anti-inflammatory potential has been suggested, detailed mechanistic studies are currently lacking. Based on the well-documented anti-inflammatory actions of structurally related compounds like chlorogenic acid, it is plausible that this compound exerts its effects through the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Comparative Analysis of Anti-inflammatory Mechanisms

This section compares the hypothesized mechanism of this compound with three well-characterized anti-inflammatory agents: Chlorogenic Acid, Ibuprofen, and Eugenol.

FeatureThis compound (Hypothesized)Chlorogenic AcidIbuprofenEugenol
Primary Target(s) NF-κB and MAPK pathwaysNF-κB and MAPK pathwaysCyclooxygenase (COX-1 and COX-2) enzymesNF-κB and MAPK pathways, Cyclooxygenase (COX-2)
Mechanism of Action Inhibition of IκBα phosphorylation and degradation, leading to reduced NF-κB activation. Suppression of p38, JNK, and ERK phosphorylation in the MAPK pathway.Inhibits NF-κB activation by preventing IκBα degradation.[2] It also suppresses the phosphorylation of p38, JNK, and ERK MAPKs.[2]Non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins.[3][4]Inhibits the activation of NF-κB and suppresses the expression of COX-2.[5] It also modulates MAPK signaling.
Downstream Effects Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and inflammatory enzymes (e.g., iNOS, COX-2).Reduction of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, iNOS, and PGE2.[2]Reduced pain, fever, and inflammation due to decreased prostaglandin levels.[3]Decreased production of pro-inflammatory cytokines and mediators.[5]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data for the comparator compounds. No specific IC50 values for the anti-inflammatory activity of this compound have been reported in the reviewed literature.

CompoundAssayTargetIC50 Value
Chlorogenic AcidLPS-induced iNOS expression in RAW 264.7 cellsiNOS~100-200 µM (significant inhibition)[6]
IbuprofenCOX-1 Inhibition (in vitro)COX-1~15 µM[7]
COX-2 Inhibition (in vitro)COX-2~35 µM[7]
EugenolLPS-induced NO production in RAW 264.7 macrophagesiNOS~5 µg/mL[8]
Inhibition of ROS formationNADPH oxidase5 µg/mL[8]

Signaling Pathway and Experimental Workflow Diagrams

Hypothesized Anti-inflammatory Signaling Pathway of this compound

3_Chlorogentisyl_Alcohol_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway CGA This compound p38 p38 CGA->p38 inhibits JNK JNK CGA->JNK inhibits ERK ERK CGA->ERK inhibits IKK IKK CGA->IKK inhibits MAPK_Pathway->p38 MAPK_Pathway->JNK MAPK_Pathway->ERK NFkB_Pathway->IKK Pro_inflammatory_Mediators Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p38->Pro_inflammatory_Mediators JNK->Pro_inflammatory_Mediators ERK->Pro_inflammatory_Mediators IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB->Pro_inflammatory_Mediators translocates to nucleus

Caption: Hypothesized mechanism of this compound in inflammatory signaling pathways.

Experimental Workflow for Validating NF-κB Inhibition

NFkB_Inhibition_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T with NF-κB reporter) Transfection 2. Transfection (NF-κB Luciferase Reporter Plasmid) Cell_Culture->Transfection Treatment 3. Treatment (Compound + Inflammatory Stimulus) Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luciferase_Assay 5. Luciferase Assay Lysis->Luciferase_Assay Data_Analysis 6. Data Analysis (Measure Luminescence) Luciferase_Assay->Data_Analysis

Caption: Workflow for NF-κB luciferase reporter assay.

Experimental Workflow for Validating MAPK Pathway Inhibition

MAPK_Inhibition_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Treatment 2. Treatment (Compound + Inflammatory Stimulus) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Western_Blot 5. Western Blot (Transfer to membrane) SDS_PAGE->Western_Blot Antibody_Incubation 6. Antibody Incubation (Primary: p-p38, Total p38; Secondary: HRP-conjugated) Western_Blot->Antibody_Incubation Detection 7. Chemiluminescent Detection & Analysis Antibody_Incubation->Detection

Caption: Workflow for Western blot analysis of MAPK phosphorylation.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is adapted from commercially available kits and common laboratory practices.[9][10][11][12][13]

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.

    • Measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

Western Blot for Phosphorylated p38 MAPK

This protocol is a standard procedure for detecting phosphorylated proteins.[14][15][16][17][18]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with the test compound or vehicle for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes to induce p38 MAPK phosphorylation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-p38 band to the total p38 band for each sample.

ELISA for TNF-α

This protocol is based on commercially available ELISA kits.[19][20][21][22][23]

  • Cell Culture and Supernatant Collection:

    • Seed RAW 264.7 macrophages in a 24-well plate.

    • Pre-treat the cells with the test compound or vehicle for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add standards of known TNF-α concentrations and the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Wash the plate and add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the TNF-α standards.

    • Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.

Conclusion

While direct experimental validation of this compound's anti-inflammatory mechanism is needed, this guide provides a comparative framework based on its structural relationship to well-studied compounds. The hypothesized inhibition of the NF-κB and MAPK pathways offers a strong starting point for future research. The provided experimental protocols can be utilized to systematically investigate and validate the anti-inflammatory properties and mechanism of action of this compound and other novel compounds. This information is intended to aid researchers in the design of experiments and the interpretation of results in the pursuit of new anti-inflammatory therapeutics.

References

comparative study of 3-Chlorogentisyl alcohol with other β-glucuronidase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of enzyme inhibition research, the quest for potent and selective inhibitors of β-glucuronidase (GUSB) is of paramount importance for therapeutic development, particularly in oncology and toxicology. This guide presents a comparative study of 3-Chlorogentisyl alcohol against other known β-glucuronidase inhibitors, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

Introduction to β-Glucuronidase and Its Inhibition

β-glucuronidase is a lysosomal enzyme crucial for the hydrolysis of β-D-glucuronic acid residues from various substrates.[1][2] This enzymatic activity is a key component of the body's detoxification process, specifically in phase II metabolism, where it facilitates the excretion of xenobiotics, including drugs and toxins, by making them more water-soluble.[3] However, elevated β-glucuronidase activity, particularly by the gut microbiota, can reverse this process. This deconjugation can lead to the reactivation of toxic compounds and has been implicated in the pathogenesis of certain cancers and the adverse effects of some chemotherapeutic drugs.[4] Therefore, the inhibition of β-glucuronidase is a promising therapeutic strategy.[4][5]

This compound: A Potent Inhibitor

This compound has emerged as a noteworthy inhibitor of E. coli β-glucuronidase. Experimental data demonstrates its potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.74 µM and an inhibition constant (Ki) of 0.58 µM.[6][7] This positions it as a strong candidate for further investigation in therapeutic applications targeting bacterial β-glucuronidase.

Comparative Inhibitory Activity

To contextualize the efficacy of this compound, the following table summarizes the IC50 values of various natural and synthetic β-glucuronidase inhibitors.

Inhibitor NameTypeSource Organism of EnzymeIC50 Value (µM)
This compound Natural E. coli 0.74 [6][8]
β-Glucuronidase-IN-1SyntheticE. coli0.283[8]
β-Glucuronidase-IN-3SyntheticE. coli0.0129[8]
D-Glucaro-1,4-lactoneNaturalNot Specified48.3[9]
2-(4-Methoxyphenyl)-1H-quinazolin-4-oneSyntheticNot Specified1.1[9]
Methyl 2-amino-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylateSyntheticNot Specified1.624 - 1.689[9]
2-(4-Nitrophenyl)quinazolin-4-olSyntheticNot Specified20.1[9]
2-Phenylquinazolin-4-olSyntheticNot Specified177[9]

Experimental Protocols

Accurate and reproducible experimental design is fundamental to comparative inhibitor studies. Below is a detailed methodology for a standard in vitro β-glucuronidase inhibition assay.

β-Glucuronidase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory effect of a test compound on β-glucuronidase activity.

Materials:

  • β-Glucuronidase enzyme (e.g., from E. coli or bovine liver)

  • Substrate: p-nitrophenyl-β-D-glucuronide (PNPG)

  • Buffer: 0.1 M Acetate buffer (pH 5.0) or Potassium Phosphate Buffer (pH 6.8)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution: 0.2 M Glycine buffer (pH 10.4)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and substrate solution.

    • Prepare a stock solution of the test compound and create a series of dilutions.

  • Assay Setup:

    • In a 96-well plate, add a specific volume of the assay buffer to each well.

    • Add a small volume of the test compound dilutions to the respective wells. A control well should contain the solvent alone.

    • Add the β-glucuronidase enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the PNPG substrate to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm or 540 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Phase II Metabolism (Liver) cluster_1 Gut Lumen cluster_2 Inhibition Drug Drug/Toxin UGT UDP-Glucuronosyl- transferase (UGT) Drug->UGT Glucuronidation Glucuronide Drug-Glucuronide (Inactive, Water-Soluble) UGT->Glucuronide BetaG Bacterial β-Glucuronidase Glucuronide->BetaG ReactivatedDrug Active Drug/Toxin (Reabsorption & Toxicity) BetaG->ReactivatedDrug Deconjugation Inhibitor This compound Inhibitor->BetaG Inhibits

Caption: Glucuronidation and Deconjugation Pathway with Inhibition.

G A Prepare Reagents (Buffer, Substrate, Inhibitor) B Dispense into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add Substrate) C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Absorbance F->G H Calculate % Inhibition & IC50 G->H

References

Comparative Analysis of the Antibacterial Spectrum of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Chlorogentisyl Alcohol's Antibacterial Efficacy Against Common Alternatives, Supported by Experimental Data.

Introduction

This compound, a halogenated derivative of gentisyl alcohol, has emerged as a compound of interest for its potential antimicrobial properties. This guide provides a comparative analysis of the antibacterial spectrum of this compound against established antibacterial agents. The following sections detail its known antibacterial activity, propose experimental protocols for its validation, and compare its potential mechanism of action with that of common alternatives, supported by available data.

Data Presentation: Antibacterial Spectrum

The antibacterial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Available data indicates that this compound is active against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 50 µg/ml.[1] It has also been shown to be effective against a panel of 13 other Gram-positive and Gram-negative bacteria when applied at a concentration of 50 µg per disc.[1] However, a detailed breakdown of the specific bacteria and their corresponding MIC values is not extensively documented in publicly available literature.

For a comprehensive comparison, the following table summarizes the known antibacterial activity of this compound alongside common alternatives.

CompoundGram-Positive BacteriaGram-Negative BacteriaMechanism of Action (Postulated/Known)
This compound Active against MRSA (MIC: 50 µg/ml) and other Gram-positive bacteria.[1]Active against various Gram-negative bacteria.[1]Induces DNA damage in human cervical carcinoma cells, suggesting a potential similar mechanism in bacteria.[2]
Ethanol/Isopropanol Broad-spectrum activity.Broad-spectrum activity.Denaturation of proteins and disruption of cell membranes.[1]
Chlorhexidine Broad-spectrum activity.Broad-spectrum activity, though some species may show resistance.Disruption of cell membrane integrity.
Benzalkonium Chloride Generally more effective against Gram-positive bacteria.Effective, but some Gram-negative bacteria may exhibit resistance.Disruption of cell membrane and inactivation of enzymes.

Experimental Protocols

To further elucidate and cross-validate the antibacterial spectrum of this compound, standardized experimental protocols are essential. The following methodologies are recommended for determining the MIC and understanding the compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against various bacterial strains.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculation Inoculate Microplate Wells with Bacteria and Compound Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of This compound Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Salmonella typhimurium) in a suitable broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the different concentrations of the compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Investigation of the Mechanism of Action

To understand how this compound exerts its antibacterial effect, several assays can be performed to investigate its impact on bacterial cellular integrity and processes.

Logical Relationship for Investigating Mechanism of Action:

Mechanism_Investigation cluster_targets Potential Cellular Targets cluster_assays Experimental Assays Compound This compound Cell_Wall Cell Wall Integrity Compound->Cell_Wall Cell_Membrane Cell Membrane Permeability Compound->Cell_Membrane DNA_Integrity DNA Integrity Compound->DNA_Integrity Oxidative_Stress Oxidative Stress Induction Compound->Oxidative_Stress Crystal_Violet Crystal Violet Assay (Cell Wall) Cell_Wall->Crystal_Violet Propidium_Iodide Propidium Iodide Staining (Membrane Permeability) Cell_Membrane->Propidium_Iodide Comet_Assay Comet Assay (DNA Damage) DNA_Integrity->Comet_Assay ROS_Assay ROS Assay (Oxidative Stress) Oxidative_Stress->ROS_Assay

Investigating the antibacterial mechanism of this compound.

Protocols:

  • Cell Membrane Permeability Assay: Treat bacterial cells with this compound and stain with a fluorescent dye like propidium iodide, which can only enter cells with compromised membranes. An increase in fluorescence indicates membrane damage.

  • DNA Damage Assay: A bacterial version of the comet assay can be used to assess DNA strand breaks in bacteria treated with the compound.

  • Oxidative Stress Induction: Measure the production of reactive oxygen species (ROS) in bacteria exposed to this compound using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Comparative Discussion

While the precise antibacterial mechanism of this compound is yet to be fully elucidated, its ability to induce DNA damage in eukaryotic cells suggests a potential genotoxic effect in bacteria.[2] This would represent a distinct mechanism compared to the membrane-disrupting action of alcohols and chlorhexidine, and the enzymatic inhibition and membrane disruption caused by quaternary ammonium compounds like benzalkonium chloride.

The broad-spectrum activity of this compound against both Gram-positive and Gram-negative bacteria is a promising characteristic.[1] Further research to determine its specific MIC values against a wide range of clinically relevant pathogens is crucial for a more definitive comparison with existing agents. If its mechanism of action is indeed novel, it could represent a valuable new class of antibacterial compounds with the potential to combat drug-resistant bacteria.

Conclusion

This compound demonstrates promising broad-spectrum antibacterial activity. However, to fully assess its potential as a therapeutic or disinfectant agent, a more comprehensive characterization of its antibacterial spectrum through standardized MIC testing and a thorough investigation into its specific mechanism of action against bacteria are required. The experimental protocols outlined in this guide provide a framework for researchers to conduct these critical cross-validation studies. The potential for a novel mechanism of action makes this compound a compelling candidate for further investigation in the ongoing search for new antimicrobial agents.

References

In Vivo Therapeutic Potential of 3-Chlorogentisyl Alcohol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable lack of publicly available in vivo validation studies for the therapeutic potential of 3-Chlorogentisyl alcohol. While preliminary research suggests it is a potent E. coli β-glucuronidase inhibitor with antiproliferative activity, its efficacy and safety in living organisms have not been documented in accessible scientific literature.[1] This absence of in vivo data prevents a direct comparison with other therapeutic alternatives based on experimental evidence.

To address the user's request for a "Publish Comparison Guide," the following sections provide a template for such a document. This example focuses on a well-established anti-inflammatory agent, Celecoxib , to illustrate the expected structure, data presentation, and visualization requirements.

Example Comparison Guide: In Vivo Anti-Inflammatory Potential of Celecoxib vs. Non-Selective NSAIDs

This guide objectively compares the anti-inflammatory performance of the selective COX-2 inhibitor, Celecoxib, with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and provides supporting in vivo experimental data.

Data Presentation: Comparative Efficacy in a Carrageenan-Induced Paw Edema Model

The following table summarizes the quantitative data from a representative in vivo study comparing the anti-inflammatory effects of Celecoxib and a non-selective NSAID, Indomethacin, in a rat model of acute inflammation.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hoursGastric Ulceration Index
Control (Vehicle)-0%0.5 ± 0.2
Celecoxib 10 45.2% 1.2 ± 0.4
Celecoxib 30 68.5% 1.8 ± 0.5
Indomethacin1072.3%15.6 ± 2.1

Data are presented as mean ± standard error of the mean (SEM). The Gastric Ulceration Index is a measure of gastrointestinal side effects.

Experimental Protocols

A detailed methodology for a key experiment cited in the comparison is provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the anti-inflammatory activity of compounds.

  • Animal Subjects: Male Wistar rats (180-200g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Administration: Rats are randomly assigned to different treatment groups: Vehicle (control), Celecoxib (at various doses), and a reference drug (e.g., Indomethacin). The compounds are administered orally one hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

  • Gastrointestinal Evaluation: At the end of the experiment, animals are euthanized, and the stomachs are removed to assess for gastric ulceration, which is a common side effect of NSAIDs.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of Celecoxib and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cellular Cytoplasm cluster_2 Inflammatory Response Arachidonic Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib in the inflammatory pathway.

G cluster_workflow Experimental Workflow start Start: Select Rats acclimatize Acclimatization (1 week) start->acclimatize grouping Random Grouping acclimatize->grouping administer Oral Administration (Vehicle, Celecoxib, or Reference Drug) grouping->administer induce Induce Edema: Carrageenan Injection administer->induce 1 hour post-admin measure Measure Paw Volume (0-4 hours) induce->measure analyze Data Analysis: Calculate % Inhibition measure->analyze end End: Report Results analyze->end

Caption: Workflow for the Carrageenan-Induced Paw Edema experiment.

References

A Comparative Analysis of Synthetic vs. Natural 3-Chlorogentisyl Alcohol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol is a phenolic compound of significant interest due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This guide provides a comparative overview of the efficacy of this compound derived from synthetic and natural sources, supported by available experimental data. While direct comparative studies are limited, this document collates existing data to offer an objective assessment for research and development purposes.

Data Presentation: A Comparative Overview

The following tables summarize the reported biological activities of this compound from both natural and synthetic origins. It is important to note that these results are collated from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparison of In Vitro Efficacy of Natural and Synthetic this compound

Biological ActivityNatural this compoundSynthetic this compoundSource (Natural)Source (Synthetic)
Radical Scavenging IC50 = 1 µM (DPPH assay)No direct data foundAspergillus sp.-
Antimicrobial MIC = 50 µg/mL (MRSA)No direct data foundAmpelomyces sp.[1]-
Anticancer (HeLa cells) IC50 ≈ 35 µMNo direct data foundAspergillus sp.-
Enzyme Inhibition No direct data foundIC50 = 0.74 µM (E. coli β-glucuronidase)-Commercial Supplier

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for MRSA) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

HeLa Cell Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorescent dye like FITC, can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.

Protocol:

  • Cell Culture and Treatment: Culture HeLa cells in a suitable medium. Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are early apoptotic cells.

    • Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.

Visualizations: Pathways and Workflows

Synthetic Pathway of this compound

A plausible synthetic route starting from 4-methoxyphenol is outlined below. This multi-step synthesis involves key reactions such as chlorination, hydroxymethylation, and demethylation to yield the final product.

Synthetic_Pathway Start 4-Methoxyphenol Intermediate1 2-Chloro-4-methoxyphenol Start->Intermediate1 Chlorination Intermediate2 3-Chloro-5-methoxy-2-hydroxybenzyl alcohol Intermediate1->Intermediate2 Hydroxymethylation End This compound Intermediate2->End Demethylation

Synthetic route to this compound.
Experimental Workflow: Anticancer Efficacy Evaluation

The following diagram illustrates a typical workflow for assessing the anticancer properties of this compound on a cancer cell line like HeLa.

Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture HeLa Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Determine IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Quantify Apoptosis Mechanism_Study Mechanism of Action (Western Blot) Treatment->Mechanism_Study Investigate Pathways

Workflow for anticancer efficacy testing.
Signaling Pathway: Induction of Apoptosis in HeLa Cells

Based on available data, this compound induces apoptosis in HeLa cells through the intrinsic pathway, involving mitochondrial cytochrome c release and subsequent caspase activation.

Apoptosis_Pathway cluster_cell HeLa Cell CGA This compound Mitochondrion Mitochondrion CGA->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by this compound.

Conclusion

References

Comparative Guide to Analytical Methods for the Quantification of 3-Chlorogentisyl Alcohol and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods suitable for the quantification of 3-Chlorogentisyl alcohol. Due to a lack of specific published and validated methods for this compound, this document details established methods for the quantification of structurally related compounds, such as gentisic acid and other phenolic alcohols. These methodologies can serve as a strong foundation for developing and validating a robust analytical procedure for this compound.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Derivative Spectrophotometry. Each method's principles, experimental protocols, and performance data are presented to aid in the selection of the most appropriate technique for your research needs.

Method Comparison

The following table summarizes the key performance parameters of different analytical methods used for the quantification of compounds structurally similar to this compound. This data provides a basis for comparing the sensitivity, accuracy, and precision of each technique.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV Gentisic Acid, QuercetinMethanolic Plant Extract4.0-80 µg/mL (Gentisic Acid)Not Reported94.29 - 113.37[1][2]
HPLC-UV Gentisic Acid, Quinolinic Acid, 4-Hydroxybenzoic AcidUrine5-1000 ppm1.75 ppm (Gentisic Acid)Not Reported[3]
LC-MS/MS Gallic Acid, Gentisic AcidCell Lysate0.33-2400 ng/mL0.33 ng/mL (Gentisic Acid)83.5[4]
HS-GC-FID Ethanol, Acetone, Isopropanol, Methanol, n-PropanolBrain TissueNot ReportedNot ReportedNot Reported[5]
GC-FID Methanol, Ethanol, n-Propanol, n-Butanol, n-PentanolFermented FoodsNot Reported1.66 mg/kg (Ethanol)89.06 - 102.17[6]
Derivative Spectrophotometry Quercetin, Gentisic AcidMethanolic Plant Extract4.0-80 µg/mL (Gentisic Acid)Not Reported94.29 - 113.37[1][2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the quantification of this compound with appropriate method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of phenolic compounds.

Method 1: HPLC-UV for Gentisic Acid in Plant Extracts [1][2]

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : A reversed-phase C18 column is typically used.

  • Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection : UV detection at a wavelength of 232 nm is suitable for gentisic acid.[3]

  • Sample Preparation : Plant material is extracted with a suitable solvent like methanol, followed by filtration before injection.

Method 2: LC-MS/MS for Gentisic Acid in Biological Matrices [4]

  • Instrumentation : Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column : A C18 column is appropriate for separation.[4]

  • Mobile Phase : A gradient of water with 0.1% acetic acid and acetonitrile with 0.05% formic acid.[4]

  • Ionization Mode : Negative Electrospray Ionization (ESI-).[4]

  • MRM Transitions : For gentisic acid, the precursor-to-product ion transition is m/z 153.1 → 108.0.[4]

  • Sample Preparation : A simple liquid-liquid extraction is performed on the cell lysate.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenolic alcohols, a derivatization step is often required to increase their volatility.

General Protocol for Alcohol Quantification

  • Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization : A derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the alcohol and phenol groups to their more volatile trimethylsilyl (TMS) ethers.

  • Column : A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is commonly used.

  • Carrier Gas : Helium is typically used as the carrier gas.[7]

  • Injection Mode : Split or splitless injection depending on the expected concentration of the analyte.

  • MS Detection : The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Derivative Spectrophotometry

Derivative spectrophotometry is a simple and cost-effective method that can be used for the quantification of analytes in the presence of interfering substances by calculating the derivative of the absorption spectrum.

Protocol for Simultaneous Determination of Quercetin and Gentisic Acid [1][2]

  • Instrumentation : A UV-Vis spectrophotometer capable of recording derivative spectra.

  • Solvent : 70% methanol is used as the solvent for the standards and samples.[1][2]

  • Measurement : The zero-crossing points of the first or fourth derivative spectra are used for the quantification of each compound in the mixture. For gentisic acid, the first derivative spectrum is recorded, and the absorbance is measured at the zero-crossing point of quercetin.[2]

  • Calibration : Calibration curves are constructed by plotting the derivative absorbance versus the concentration of the standard solutions.[1][2]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Extraction (e.g., with Methanol) Filtration Filtration Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Quantification Quantification (based on peak area) Detection->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Chromatographic Separation (e.g., HP-5ms) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (based on ion abundance) Detection->Quantification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Dissolution Dissolution in Solvent Measurement Measure Absorbance Spectrum Dissolution->Measurement Derivation Calculate Derivative Spectrum Measurement->Derivation Quantification Quantification at Zero-Crossing Point Derivation->Quantification

Caption: Derivative Spectrophotometry Workflow.

References

Assessing the Specificity of 3-Chlorogentisyl Alcohol as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Chlorogentisyl alcohol's performance as an enzyme inhibitor, with a primary focus on its specificity. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.

Introduction to this compound

This compound is a microbial metabolite that has demonstrated potent inhibitory activity against E. coli β-glucuronidase.[1] Beyond its primary inhibitory function, it has been noted for a range of other biological activities, including antioxidant, antibacterial, and antifouling properties. It has also been observed to induce apoptosis and cell cycle arrest in HeLa cervical cancer cells. This multifaceted activity profile necessitates a thorough assessment of its enzyme inhibition specificity to determine its potential as a selective therapeutic agent.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound against E. coli β-glucuronidase has been quantified and is presented in comparison with other known inhibitors of the same enzyme. This allows for a direct evaluation of its efficacy.

Table 1: Inhibition of E. coli β-Glucuronidase by this compound and Comparators

InhibitorIC50 (µM)Ki (µM)Source
This compound 0.74 0.58 [1]
Compound 17 (a derivative)0.24Not Reported
D-Saccharic acid 1,4-lactone (Standard)56.74Not Reported

Table 2: IC50 Values of Other β-Glucuronidase Inhibitors

InhibitorIC50 (µM)Target Enzyme
Amentoflavone2.36 - 3.43Bacterial β-Glucuronidases
Auraptene1.43β-Glucuronidase
Marmesin3.80β-Glucuronidase
Isopimpinellin5.71β-Glucuronidase
Quercetin2.50β-Glucuronidase
3,3'-di-O-methylellagic acid3.77PTP1B (also a βG inhibitor)
Scutellarein3.08PTP1B (also a βG inhibitor)
Salvianolic acid B1.90Aldose Reductase (for comparison)
Chlorogenic acid3.79Aldose Reductase (for comparison)

Assessment of Specificity

A critical aspect of any potential therapeutic inhibitor is its specificity for the target enzyme. High specificity minimizes off-target effects and potential toxicity. The primary target of this compound identified in the literature is bacterial β-glucuronidase.

Selectivity for Bacterial vs. Mammalian β-Glucuronidase

The selective inhibition of gut microbial β-glucuronidase over its mammalian counterpart is highly desirable. This is because mammalian β-glucuronidase is involved in the metabolism of endogenous compounds, and its inhibition could lead to adverse physiological effects. The structural differences between bacterial and mammalian β-glucuronidases, particularly a "bacterial loop" near the active site in the microbial enzyme, provide a basis for designing selective inhibitors.

While several studies emphasize the importance of this selectivity and have identified inhibitors that are highly selective for the bacterial enzyme, there is currently a lack of direct experimental data on the inhibitory activity of this compound against mammalian β-glucuronidase. This represents a significant gap in our understanding of its specificity.

Other Biological Activities

This compound has been shown to possess other biological activities, including:

  • Antioxidant activity: Scavenges DPPH radicals with an IC50 of 1 µM.

  • Antibacterial activity: Active against methicillin-resistant S. aureus (MRSA) with a MIC of 50 µg/ml.

  • Antifouling activity: Shows concentration-dependent antifouling activity against barnacle cyprids.

  • Anticancer activity: Induces apoptosis and cell cycle arrest at the S phase in HeLa cells at 50 µM.

These additional activities suggest that this compound may interact with multiple biological targets, which warrants further investigation to fully characterize its specificity profile.

Experimental Protocols

A standardized protocol for assessing the inhibitory activity against E. coli β-glucuronidase is crucial for reproducible and comparable results.

Protocol: In Vitro E. coli β-Glucuronidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against E. coli β-glucuronidase.

Materials:

  • E. coli β-glucuronidase (lyophilized powder)

  • p-Nitrophenyl-β-D-glucuronide (pNPG) - Substrate

  • Sodium phosphate buffer (pH 7.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na2CO3) - Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of E. coli β-glucuronidase in sodium phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in sodium phosphate buffer.

    • Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

    • Prepare a stop solution of sodium carbonate.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Assay buffer (for blank and control wells)

      • Test compound at various concentrations

      • A known inhibitor as a positive control (e.g., D-saccharic acid 1,4-lactone)

    • Add the E. coli β-glucuronidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the sodium carbonate solution to all wells. The addition of a strong base will deprotonate the product, p-nitrophenol, resulting in a yellow color.

    • Measure the absorbance of each well at a wavelength of 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The primary mechanism by which gut microbial β-glucuronidase affects the host is through the enterohepatic circulation of various compounds. Understanding this pathway is crucial for contextualizing the role of its inhibitors.

Enterohepatic_Circulation cluster_Host Host (Liver) cluster_Gut Gut Lumen Xenobiotic Drug / Xenobiotic Glucuronidation Phase II Metabolism (UGTs) Xenobiotic->Glucuronidation Glucuronide Drug-Glucuronide (Inactive, Water-soluble) Glucuronidation->Glucuronide Bile Biliary Excretion Glucuronide->Bile Microbial_GUS Bacterial β-Glucuronidase Bile->Microbial_GUS Enters Gut Reactivated_Drug Reactivated Drug (Active, Lipophilic) Microbial_GUS->Reactivated_Drug Deconjugation Absorption Reabsorption Reactivated_Drug->Absorption Enterohepatic Circulation Toxicity Local Toxicity (e.g., Diarrhea, Inflammation) Reactivated_Drug->Toxicity Absorption->Xenobiotic Returns to Liver

Caption: Enterohepatic circulation involving bacterial β-glucuronidase.

The diagram above illustrates how a drug or xenobiotic is first metabolized in the liver (glucuronidation) to an inactive, water-soluble form for excretion. In the gut, bacterial β-glucuronidase can reverse this process, reactivating the compound. This reactivated drug can then be reabsorbed back into circulation, prolonging its effects, or it can cause local toxicity in the gut. Inhibitors of bacterial β-glucuronidase aim to block this deconjugation step.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) reagent_prep->assay_setup pre_incubation Pre-incubation (37°C) assay_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation (37°C) reaction_init->incubation reaction_stop Stop Reaction (Add Na2CO3) incubation->reaction_stop measurement Absorbance Measurement (405 nm) reaction_stop->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

References

Safety Operating Guide

Prudent Disposal of 3-Chlorogentisyl Alcohol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known properties of 3-Chlorogentisyl alcohol is presented below. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.

PropertyValueSource
CAS Number 32744-80-2[1][2]
Molecular Formula C₇H₇ClO₃[1][2]
Molecular Weight 174.6 g/mol [1]
Physical State Solid[1]
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) (1-10 mg/ml)[1]

Standard Operating Procedure for Disposal

The following protocol outlines the step-by-step process for the safe disposal of this compound waste. This procedure is based on general principles of hazardous waste management and should be adapted to comply with institutional and local regulations.

Experimental Protocol: Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless they are compatible. It should be collected separately to avoid unintended reactions.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Collection of Liquid Waste:

    • For solutions of this compound, pour the waste into the designated container using a funnel to prevent spills.

    • The first rinse of any container that held the pure compound or a concentrated solution should also be collected as hazardous waste.[3]

  • Collection of Solid Waste:

    • Collect solid this compound waste in a clearly labeled, sealed container.

    • Contaminated materials such as pipette tips, gloves, and weighing paper should be placed in a separate, sealed bag or container labeled as "Contaminated Solid Waste" with the chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used for liquid waste.[3]

  • Disposal Request: Once the waste container is nearly full (not exceeding 90% capacity), arrange for pickup and disposal by a certified hazardous waste management service in accordance with your institution's procedures.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste is_liquid Liquid Waste? identify_waste->is_liquid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container is_liquid->collect_liquid Yes collect_solid Collect in Labeled, Sealed Solid Waste Container is_liquid->collect_solid No is_contaminated Contaminated Labware? collect_liquid->is_contaminated collect_solid->is_contaminated collect_contaminated Collect in Labeled, Contaminated Waste Container is_contaminated->collect_contaminated Yes storage Store in Designated Secondary Containment Area is_contaminated->storage No collect_contaminated->storage disposal_request Arrange for Professional Hazardous Waste Disposal storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on general chemical safety principles. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

References

Personal protective equipment for handling 3-Chlorogentisyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chlorogentisyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. The lack of extensive data underscores the need for careful handling.

PropertyValueSource
CAS Number 32744-80-2[3][4]
Molecular Formula C₇H₇ClO₃[3][4]
Molecular Weight 174.58 g/mol [3][4]
Physical State Solid[1]
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[1]
Purity ≥99% (typical)[3]
Storage Temperature -20°C[2]
Stability ≥ 4 years (at -20°C)[1]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory. The following PPE must be worn at all times when handling this compound.

Area of ProtectionRequired PPESpecifications and Rationale
Hand Protection Double-gloving with chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber for enhanced protection against chlorinated compounds.
Eye and Face Protection Chemical safety goggles and a full-face shieldGoggles must provide a complete seal around the eyes. A face shield is required to protect against splashes.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and particulate filtersRequired when handling the solid powder to prevent inhalation.
Body Protection Chemical-resistant lab coat or coverallsTo protect skin from accidental contact.
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.
Step-by-Step Handling Protocol

1. Engineering Controls:

  • All work with this compound, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood.

  • Ensure that a calibrated analytical balance is available inside the fume hood for weighing the solid.

  • An emergency eyewash station and safety shower must be readily accessible and tested regularly.

2. Preparation:

  • Before handling, ensure all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) is inside the fume hood.

  • Prepare a designated waste container for all materials that will come into contact with the compound.

3. Weighing and Solution Preparation:

  • Wear all required PPE before opening the container.

  • Carefully weigh the desired amount of the solid compound on a weigh boat inside the fume hood to minimize the generation of dust.

  • To prepare a solution, slowly add the solid to the desired solvent in a suitable container, ensuring the container is kept closed as much as possible.

  • If sonication is required for dissolution, ensure the container is sealed before removing it from the fume hood.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should indicate "Halogenated Organic Waste" and list "this compound".

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.

    • Do not mix with non-halogenated waste.

  • Decontamination:

    • The first rinse of any contaminated glassware should be collected as hazardous liquid waste. Subsequent rinses can be managed according to standard laboratory procedures.

  • Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain.

Experimental Workflow and Safety Diagram

The following diagram illustrates the essential steps and safety precautions for handling this compound.

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.